Spebrutinib's action is a two-step, time-dependent process that results in permanent BTK inactivation.
The efficiency of this process is described by the inactivation efficiency ((k_{\text{eff}})), a second-order rate constant (k_{\text{inact}}/K_I). A high (k_{\text{eff}}) indicates a potent inhibitor that combines strong initial binding (low (K_I)) with efficient covalent bond formation (high (k_{\text{inact}}})) [1].
The binding of this compound stabilizes BTK in an inactive conformation. Structural studies show that covalent modification of Cys481 can allosterically modulate the equilibrium of the αC-helix and disrupt the conserved Lys-Glu salt bridge, biasing the kinase toward an inactive state [3]. Occupation of the active site prevents ATP from binding and thus blocks the phosphorylation and activation of downstream substrates like Phospholipase C gamma 2 (PLCγ2) [4] [5].
The following diagram illustrates the signaling pathway affected by this compound and its two-step inhibition mechanism:
> this compound inhibits BCR signaling through a two-step mechanism: initial reversible binding to BTK followed by irreversible covalent bond formation with Cys481, preventing BTK activation and downstream signaling.
Advanced proteomic methods are used to characterize covalent inhibitors like this compound. COOKIE-Pro (Covalent Occupancy KInetic Enrichment via Proteomics) is a key method for unbiased, proteome-wide profiling of irreversible covalent inhibitor binding kinetics [1].
In vitro and in silico metabolism studies are critical for understanding the fate of a drug and potential safety concerns.
The irreversible inhibition of BTK by this compound leads to measurable downstream effects on immune cell function and signaling molecules, particularly in the context of autoimmune diseases like Rheumatoid Arthritis (RA) [4].
The table below summarizes key pharmacodynamic observations from a mechanistic clinical study in RA patients:
| Observed Effect | Measurement / Biomarker | Implication |
|---|---|---|
| B-Cell Modulation | ↑ Total CD19+ B cells; ↑ Mature-naive B cells; ↓ Transitional B cells [4] | Altered B-cell development and distribution |
| Reduced Chemotaxis | ↓ Serum CXCL13 and MIP-1β [4] | Inhibition of B-cell and immune cell recruitment |
| Inhibition of Bone Resorption | ↓ Serum CTX-I (bone resorption biomarker) [4] | Reduced osteoclast activity |
In vitro studies further demonstrate that this compound potently inhibits B-cell proliferation and reduces cytokine production from both lymphoid and myeloid cells [4].
Spebrutinib follows a two-step irreversible binding process to inhibit BTK. [1]
Step 1: Reversible Recognition and Docking The core pharmacophore of this compound reversibly docks into the ATP-binding pocket of BTK through high-affinity non-covalent interactions. [1] Key interactions include forming a hydrogen bond with the Met477 residue in the hinge region of the kinase domain. [2]
Step 2: Irreversible Covalent Bond Formation Once non-covalently bound, the electrophilic acrylamide warhead of this compound aligns in proximity to the thiol (-SH) group of Cys481. A Michael addition reaction occurs, forming a permanent, irreversible covalent bond between the inhibitor and the kinase. [3] [2] This bond prevents ATP from binding and blocks the kinase's enzymatic activity. [2]
The following diagram illustrates the BTK signaling pathway and this compound's irreversible inhibition mechanism.
This compound inhibits BCR signaling by covalently binding active BTK. [4] [2]
Experimental studies have detailed this compound's binding kinetics, selectivity, and metabolic fate.
Advanced proteomic profiling (COOKIE-Pro method) quantifies this compound's covalent binding efficiency. The second-order rate constant (k_eff = k_inact / K_I) measures overall efficiency, where a higher value indicates more potent inhibition. [1]
| Target | k_inact (s⁻¹) | K_I (μM) | k_eff (M⁻¹s⁻¹) |
|---|---|---|---|
| BTK | 0.084 | 0.27 | 311,000 |
| TEC Kinase | 0.12 | 0.034 | 3,530,000 |
This compound shows high efficiency for BTK, but even greater potency for off-target TEC kinase. [1]
Incubation of this compound in rat liver microsomes identified multiple metabolic pathways and reactive intermediates. [3]
| Study Aspect | Key Findings |
|---|---|
| Phase I Metabolites | 14 metabolites identified via oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction. [3] |
| Reactive Intermediates | 4 cyanide adducts, 6 glutathione (GSH) adducts, and 3 methoxylamine adducts characterized. [3] |
| Structural Alert | Acrylamide moiety identified as a structural alert for toxicity, involved in forming glycidamide and aldehyde intermediates. [3] |
Researchers can use following established methodologies to study this compound binding and metabolism.
k_inact and K_I for irreversible inhibitors across the proteome.k_inact and K_I from time- and concentration-dependent data.
Spebrutinib (formerly CC-292 or AVL-292) is an orally administered, covalent small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK) through irreversible binding at the adenosine triphosphate binding site in B cells and myeloid cells [1] [2]. With the chemical formula C₂₂H₂₂FN₅O₃ and an average molecular weight of 423.448 g/mol, this compound belongs to the class of anilide compounds and features an acrylamide functional group that enables covalent binding to cysteine 481 in BTK's active site [3]. This mechanism provides high-affinity inhibition of BTK activity, potentially offering therapeutic benefits for B-cell-mediated autoimmune disorders such as rheumatoid arthritis (RA) [1].
The development status of this compound remains investigational, with completed phase 2a clinical trials in rheumatoid arthritis and earlier phase studies for various B-cell malignancies including chronic lymphocytic leukemia, B-cell non-Hodgkin lymphoma, and Waldenström's macroglobulinemia [3]. Despite demonstrating favorable target engagement and modulation of relevant biomarkers in clinical studies, this compound has not advanced to regulatory approval for any indication, suggesting potential limitations in efficacy or safety profiles observed in later-stage development [1] [2].
This compound exerts its pharmacological effects through covalent irreversible inhibition of Bruton's tyrosine kinase, a key component in both B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways [1]. BTK is expressed in B cells and most myeloid cells including macrophages, monocytes, and basophils, but is absent in T cells and natural killer cells within the lymphoid lineage [2]. The drug forms a covalent bond with cysteine 481 in the ATP-binding domain of BTK, leading to prolonged suppression of kinase activity even after plasma concentrations decline [1] [2]. This inhibition disrupts downstream signaling cascades including PLCγ2 phosphorylation, NF-κB activation, and calcium mobilization, ultimately affecting B-cell proliferation, differentiation, and inflammatory mediator production [1].
Table 1: Key Pharmacodynamic Properties of this compound
| Parameter | Findings | Experimental System |
|---|---|---|
| Primary Target | Bruton's tyrosine kinase (BTK) with covalent irreversible binding | Biochemical assays & cellular systems |
| BTK Occupancy | Median 83% in peripheral blood at 375 mg/day dosing | Phase 2a RA clinical trial |
| Cellular Effects | Inhibition of B-cell proliferation > T-cell proliferation; reduced osteoclastogenesis | Primary human cell cultures |
| Cytokine Modulation | Reduced FcγR-induced TNF-α in macrophages; decreased IL-6 in plasmablasts | In vitro stimulation assays |
| Biomarker Effects | Significant reduction in CXCL13, MIP-1β, and CTX-I | RA patient serum analysis |
The inhibitory effects of this compound extend across multiple immune cell types. In B cells, this compound potently suppresses BCR-dependent proliferation and activation markers (CD86, CD40, CD54, CD69) with an IC₅₀ of approximately 0.5-5 nM [1]. The drug also impacts myeloid cells, inhibiting FcγR-induced TNF-α secretion in macrophages and reducing degranulation in basophils and natural killer cells [1]. Additionally, this compound demonstrates inhibition of osteoclast differentiation and bone-resorbing activity, suggesting potential benefits for preventing structural joint damage in inflammatory arthritis [1] [2].
Figure 1: this compound Mechanism of Action in BTK Signaling Pathways - this compound covalently inhibits BTK, disrupting downstream BCR and FcR signaling pathways that drive inflammation and autoimmunity.
In a phase 2a clinical trial involving patients with active rheumatoid arthritis on background methotrexate therapy, this compound administration at 375 mg/day demonstrated significant effects on multiple pharmacodynamic biomarkers [1] [2]. The treatment resulted in substantial changes in B-cell populations, with significant increases in total CD19+ B cells and mature-naive CD27−CD38−IgD+ B cells, coupled with decreases in transitional CD27−CD38+ B cells [2]. These shifts suggest that BTK inhibition impairs B-cell trafficking between circulation and lymphoid tissues, leading to accumulation of naive B-cells in peripheral blood [1].
This compound treatment also significantly reduced serum levels of CXCL13 (a B-cell chemokine), MIP-1β (macrophage inflammatory protein-1β), and the bone resorption biomarker carboxy-terminal collagen cross-linking telopeptide (CTX-I) compared to placebo [1] [2]. The reduction in these biomarkers indicates suppression of B-cell chemotaxis, myeloid cell activation, and osteoclast activity, respectively. Clinical response to this compound was associated with specific biomarker patterns: patients with lower increases in CD19+ B cells and greater decreases in CXCL13 and MIP-1β from baseline to week 4 showed better clinical outcomes [2]. Additionally, baseline characteristics of high CD19+ B cells and low CTX-I were associated with improved this compound response [1].
Table 2: Clinical Pharmacodynamic Findings from RA Phase 2a Trial
| Biomarker Category | Specific Marker | Change with this compound | Clinical Correlation |
|---|---|---|---|
| B-cell Populations | Total CD19+ B cells | Significant increase | Lower increase → Better response |
| Transitional CD27−CD38+ B cells | Significant decrease | - | |
| Mature-naive CD27−CD38−IgD+ B cells | Significant increase | - | |
| Serum Chemokines | CXCL13 | Significant reduction | Greater decrease → Better response |
| MIP-1β | Significant reduction | Greater decrease → Better response | |
| Bone Remodeling | CTX-I | Significant reduction | Low baseline → Better response |
| Clinical Efficacy | ACR20 response at week 4 | 41.7% vs 21.7% (placebo) | P = 0.25 |
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains incompletely characterized in the available scientific literature. Published clinical studies provide limited pharmacokinetic data, with no detailed information on bioavailability, protein binding, volume of distribution, or elimination pathways [3]. In a phase 1 study with healthy volunteers, this compound achieved near-complete BTK occupancy (approximately 95%) 8-24 hours after administration, suggesting adequate absorption and distribution to target tissues [1]. However, comprehensive PK parameters such as peak plasma concentration (Cmax), area under the curve (AUC), half-life (t½), and clearance have not been publicly reported.
The dosing regimen of 375 mg once daily used in phase 2 trials was designed to maintain sufficient BTK occupancy throughout the dosing interval based on earlier phase 1 data [1]. The relationship between plasma concentrations and target occupancy appears to follow a non-linear pattern characteristic of covalent inhibitors, with persistent BTK occupancy despite declining drug concentrations due to the irreversible nature of the drug-target interaction [1]. This disconnect between PK and PD presents both advantages (sustained target suppression despite fluctuating drug levels) and challenges (difficulties in predicting optimal dosing regimens based solely on plasma concentrations) for clinical development.
The assessment of BTK target engagement by this compound employed a specialized assay measuring the percentage of drug-bound BTK in peripheral blood mononuclear cells (PBMCs) [1]. The methodology involves cell lysis followed by incubation with or without excess exogenous this compound (1 μM) to differentiate between occupied and unoccupied BTK protein [4]. The key detection mechanism utilizes a biotinylated covalent probe (ACP-4016) that specifically binds to cysteine 481 in the ATP-binding pocket of unoccupied BTK [4]. This probe-based ELISA format enables quantification of free BTK levels through streptavidin-horseradish peroxidase detection with luminescence readout [4].
The percentage of BTK occupancy is calculated by comparing signals from samples with and without exogenous this compound treatment, using the formula: % BTK Occupancy = [1 - (Signal without exogeneous drug / Signal with exogeneous drug)] × 100 This method has been validated in clinical samples, demonstrating high sensitivity and reproducibility for monitoring target engagement in both healthy volunteers and rheumatoid arthritis patients [1] [4]. In the phase 2a clinical trial, this assay revealed a median BTK occupancy of 83% in peripheral blood with once-daily dosing of 375 mg this compound, confirming adequate target coverage throughout the dosing interval [2].
Figure 2: BTK Occupancy Assay Workflow - ELISA-based method to quantify this compound target engagement by measuring drug-bound vs. free BTK using a covalent probe.
The in vitro pharmacological profile of this compound was characterized using comprehensive human primary cell systems [1]. For B-cell proliferation assays, naive B cells were isolated from healthy donor leukopacks using CD19+ selection and incubated with this compound (0.0001-100 μM) for 1 hour before stimulation with α-IgM (10 μg/mL) and CpG (10 μg/mL) for 3 days [1]. Proliferation was quantified via ³H-thymidine incorporation during the final 24 hours of culture [1]. Parallel T-cell proliferation assays used similar methodology with α-CD3/CD28 stimulation to evaluate selectivity [1].
B-cell activation markers were assessed by flow cytometry after 24-hour stimulation with α-IgM and CpG, measuring surface expression of CD86, CD40, CD54, and CD69 [1]. For plasmablast differentiation, B cells were cultured with anti-IgM, CD40 ligand, IL-21, and IL-2 for 5 days, with IgG production measured by ELISA and plasmablast frequency determined by CD20−CD38+ staining [1]. FcγR-stimulated cytokine production was evaluated in macrophages differentiated with GM-CSF, with TNF-α secretion quantified after immune complex stimulation [1]. These comprehensive in vitro assays demonstrated this compound's potent inhibition of B-cell responses (IC₅₀ ~0.5-5 nM) with minimal effects on T-cell proliferation, confirming its selectivity profile [1].
Serum biomarkers were evaluated using standardized immunoassays in clinical samples from the phase 2a trial [2]. CXCL13 and MIP-1β were measured using magnetic multiplex bead-based assays on MagPix instrumentation, while CTX-I was quantified by specific ELISA to assess bone resorption [1]. B-cell subpopulations were characterized by multicolor flow cytometry using antibodies against CD19, CD27, CD38, and IgD to define transitional, mature-naive, and memory B-cell subsets [2].
Statistical analyses of pharmacodynamic data employed non-parametric tests (Wilcoxon signed-rank test for within-group changes, Mann-Whitney U test for between-group comparisons) with significance defined as p < 0.05 [1]. Correlation analyses used Spearman's rank correlation coefficient to assess relationships between biomarker changes and clinical responses [2]. These methodologies provided robust quantification of this compound's effects on downstream biomarkers, supporting its proposed mechanism of action in rheumatoid arthritis [1] [2].
The translation of preclinical findings to clinical pharmacodynamics demonstrated generally consistent results for this compound. In vitro studies showing inhibition of B-cell proliferation and activation aligned with the observed increases in circulating naive B cells and reductions in activation markers in RA patients [1]. The demonstrated inhibition of osteoclastogenesis in preclinical models correlated with reduced CTX-I levels in patient sera, suggesting this compound may impact structural joint damage in addition to inflammatory symptoms [2]. The high BTK occupancy observed in clinical studies (median 83% at trough) corresponded well with the persistent target engagement predicted from the irreversible mechanism of action [1].
However, some translational challenges emerged. Despite promising preclinical data and effective target engagement, the clinical efficacy of this compound in rheumatoid arthritis was modest, with ACR20 responses of 41.7% versus 21.7% for placebo at week 4 (p=0.25) [2]. This efficacy gap suggests that complete BTK inhibition may be insufficient for robust efficacy in RA, potentially due to redundant signaling pathways or compensatory mechanisms not observed in simplified experimental systems [1]. Additionally, the relationship between peripheral blood BTK occupancy and tissue target engagement remains uncharacterized, creating uncertainty about the drug's effect in disease-relevant compartments like synovial tissue [1].
The available data on this compound reveals several significant knowledge gaps that limit comprehensive understanding of its clinical profile:
These limitations highlight the challenges in drug development for targeted therapies, where even promising mechanism-based agents may demonstrate limited clinical efficacy despite robust target engagement [1] [2]. The this compound development program provides valuable insights into BTK inhibition in autoimmunity while illustrating the importance of comprehensive pharmacokinetic-pharmacodynamic characterization throughout drug development.
This compound represents a mechanistically rational approach to rheumatoid arthritis treatment through covalent inhibition of BTK, a key regulator of B-cell and myeloid cell function in autoimmune inflammation. Comprehensive pharmacodynamic assessment demonstrates effective target engagement (median 83% BTK occupancy), significant biomarker modulation (reductions in CXCL13, MIP-1β, CTX-I), and favorable effects on B-cell populations in clinical studies [1] [2]. However, the modest clinical efficacy observed in phase 2 trials despite robust target suppression suggests limitations of isolated BTK inhibition in established rheumatoid arthritis [2].
Spebrutinib covalently and irreversibly binds to cysteine 481 (Cys481) in the ATP-binding pocket of BTK, leading to prolonged inhibition of its activity [1]. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and is also involved in Fc receptor (FcR) signaling in myeloid cells.
The table below summarizes key findings from in vitro studies on this compound's effects on various human immune cells:
| Cell Type / Process | Experimental Stimulation | Key Measured Outcomes | Observed Effects of this compound |
|---|---|---|---|
| B-cell Proliferation [2] | α-IgM and CpG | 3H-thymidine incorporation | Potent inhibition of proliferation |
| T-cell Proliferation [2] | α-CD3 and α-CD28 | 3H-thymidine incorporation | Less potent inhibition vs. B-cells |
| Plasmablast Differentiation & IgG [2] | Anti-IgM, CD40, IL-21, IL-2 | IgG ELISA; CD20–CD38+ flow cytometry | Inhibition of differentiation and IgG secretion |
| B-cell Activation [2] | α-IgM and CpG | Surface CD86, CD40, CD54, CD69 | Reduced activation marker expression |
| Macrophage Cytokine Secretion [2] | FcγR stimulation | TNF-α secretion | Inhibition of TNF-α production |
| Osteoclastogenesis [2] | RANKL-induced differentiation | Osteoclast formation | Reduction in osteoclast formation |
This mechanistic profile suggests this compound can target multiple pathways in autoimmune diseases: inhibiting autoantibody production by B-cells, reducing pro-inflammatory cytokine release from innate immune cells, and potentially mitigating bone destruction by inhibiting osteoclasts.
The most direct evidence for this compound's efficacy in autoimmune models comes from a phase 2a clinical study in patients with active rheumatoid arthritis (RA), which provides insights into its physiological effects [2].
| Study Model | Treatment Regimen | Key Efficacy Findings | Biomarker Changes (Pharmacodynamics) |
|---|
| Human RA Patients [2] | 375 mg orally, once daily for 4 weeks (on background methotrexate) | • ACR20 response: 41.7% (this compound) vs. 21.7% (placebo) • Trend of higher clinical efficacy | • BTK Occupancy: Median 83% in peripheral blood • B-cell Populations: Significant increase in total CD19+ and mature-naive B cells; decrease in transitional B cells • Serum Biomarkers: Significant reduction in CXCL13, MIP-1β, CTX-I |
The pharmacodynamic changes confirm the drug's mechanism: high BTK occupancy, direct impact on B-cell homeostasis, and reduction of key chemokines and a bone resorption marker. The study concluded that this compound was well-tolerated and significantly modulated biomarkers related to disease activity [2].
Preclinical investigations into this compound's metabolism have identified potential safety considerations. In silico and in vitro studies using rat liver microsomes have highlighted a risk of forming reactive metabolites [3] [4].
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.
1. In Vitro B-cell and T-cell Proliferation Assay [2]
2. In Vitro Plasmablast Differentiation and IgG Secretion Assay [2]
3. Analysis of B-cell Populations in Clinical RA Trial [2]
The following diagram illustrates the key signaling pathways inhibited by this compound and their link to autoimmune disease processes, based on the described mechanisms:
This compound inhibits BTK in multiple immune signaling pathways.
The experimental workflow for the key RA study is summarized below:
Integrated workflow from in vitro profiling to clinical trial analysis.
This compound demonstrates a promising mechanism of action for autoimmune diseases by simultaneously targeting B-cell and myeloid cell activation. The preclinical and early clinical data provide a strong rationale for its development.
Future research should focus on evaluating this compound in other autoimmune conditions like SLE, exploring its efficacy in models of B-cell-driven diseases, and conducting further studies to better understand the translational relationship between BTK occupancy and clinical efficacy.
Spebrutinib (also known as CC-292 and AVL-292) is an orally administered, covalent, small-molecule inhibitor of Bruton's tyrosine kinase. It acts through irreversible covalent binding with high affinity to the BTK adenosine triphosphate (ATP) binding site in B-cells and myeloid cells [1] [2]. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Mechanism of Action | Irreversible covalent inhibitor; binds cysteine residue 481 (C481) in BTK's ATP-binding pocket [3] [2]. |
| Primary Target | Bruton's Tyrosine Kinase (BTK) [1]. |
| Selectivity | Designed as a highly selective BTK inhibitor [4]. A 2025 proteomics study (COOKIE-Pro) revealed it is >10 times more potent for the off-target TEC kinase than for BTK itself [5]. |
| Key Molecular Properties | Molecular Weight: 423.45 g/mol; LogP: 4.50; Topological Polar Surface Area (TPSA): 97.40 Ų [6]. Conforms to Lipinski's Rule of Five [6]. |
| Metabolism | Extensive hepatic metabolism. Key pathways: oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction. Forms reactive intermediates (e.g., iminium, aldehyde) [7]. |
| Metabolic Stability (in vitro) | In human liver microsomes: half-life (82.52 min), intrinsic clearance (8.4 µL/min/mg) [8]. |
In cellular assays, this compound demonstrated potent inhibition of B-cell receptor (BCR)-dependent activation, proliferation, and FcγR-induced inflammatory cytokine production in myeloid cells [1].
A Phase 2a mechanistic study in patients with active RA on background methotrexate evaluated this compound 375 mg daily versus placebo [1].
A 2025 study introduced COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics), a novel mass spectrometry-based method to profile covalent inhibitor kinetics across the proteome [5] [4]. When applied to this compound, this technique precisely quantified its binding parameters, confirming its high selectivity but also revealing its unexpectedly higher potency for the off-target TEC kinase [5] [4]. This highlights the power of unbiased proteomic approaches in modern drug development.
The following diagram illustrates the key signaling pathways that this compound modulates, explaining its therapeutic effects in autoimmune diseases like RA.
This compound inhibits BTK to modulate multiple immune pathways.
The data on this compound offers several key insights for drug development professionals:
The B-cell receptor is crucial for B-cell activation, proliferation, and differentiation. The diagram below illustrates the core BCR signaling pathway and where this compound acts.
This compound inhibits BCR signaling by covalently binding BTK.
As shown above, BCR activation initiates a signaling cascade. This compound covalently binds the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition and suppression of downstream B-cell responses [1] [2] [3].
This compound's effects have been characterized through in vitro studies and a phase 2a clinical trial in rheumatoid arthritis patients. Key quantitative data are summarized below.
Table 1: Key Findings from this compound Mechanistic Study (4-week, Phase 2a) [1] [4] [5]
| Parameter / Biomarker | Effect of this compound (375 mg/day) | Notes / Statistical Significance |
|---|---|---|
| Clinical Efficacy (ACR20) | 41.7% (10/24 patients) | vs. 21.7% (5/23) for placebo (P=0.25) |
| BTK Occupancy (Median) | 83% in peripheral blood | |
| B Cell Populations | ||
| Total CD19+ B cells | Significant Increase | vs. placebo |
| Mature-naive (CD27⁻CD38⁻IgD⁺) B cells | Significant Increase | vs. placebo |
| Transitional (CD27⁻CD38⁺) B cells | Significant Decrease | vs. placebo |
| Serum Biomarkers | ||
| CXCL13 (Chemokine Ligand 13) | Significant Decrease | P < 0.05 vs. placebo |
| MIP-1β (Macrophage Inflammatory Protein-1β) | Significant Decrease | P < 0.05 vs. placebo |
| CTX-I (Bone Resorption Biomarker) | Significant Decrease | P < 0.05 vs. placebo |
| Treatment-Emergent Adverse Events (TEAEs) | Comparable to placebo |
In Vitro Potency and Selectivity Profile
Table 2: In Vitro Cellular Activity of this compound [1] [6] [7]
| Cell Type / Process | Effect of this compound | Experimental Context / Notes |
|---|---|---|
| B Cell Proliferation | Potent inhibition | More potent than T-cell proliferation inhibition |
| T Cell Proliferation | Inhibited | Less potent than B-cell inhibition |
| Plasmablast Differentiation & IgG Secretion | Inhibited | Measured from CD20⁻CD38⁺ cells |
| FcγR-Stimulated Macrophage TNF-α Secretion | Inhibited | In primary human macrophages |
| Osteoclastogenesis | Reduced | In primary human osteoclasts |
| NK Cell & CD8+ T Cell Degranulation | Reduced | Measured by CD107a surface expression |
| Relative Potency (Proteomic) | >10x higher for TEC kinase vs. BTK | Measured by COOKIE-Pro mass spectrometry (2025) |
For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.
Table 3: Key Experimental Protocols from this compound Research
| Assay / Study Type | Core Methodology Summary | Key Reagents & Tools |
|---|
| B Cell Proliferation [1] [4] | • Isolated human primary CD19+ B cells incubated with this compound (0.0001–100 µM) for 1 hr. • Stimulated with α-IgM (10 µg/ml) and CpG (10 µg/ml) for 3 days. • Proliferation measured via ³H-thymidine incorporation. | • EasySep Human Naive B Cell Enrichment Kit. • Stimulants: α-IgM, CpG. | | BTK Occupancy in Clinical Trials [1] [5] | • Occupancy in patient peripheral blood mononuclear cells measured via a probe for unoccupied BTK. | • Probe for unoccupied BTK binding sites. | | Metabolic Profiling & Reactive Intermediates [2] [8] | • this compound (5 µM) incubated with Rat Liver Microsomes (RLM, 1 mg/mL). • Reactive intermediates trapped using KCN (for iminium), GSH (for iminoquinone), methoxylamine (for aldehydes). • Metabolites and adducts characterized using LC-MS/MS. | • Agilent HPLC 1200 series, Eclipse Plus C18 column. • Trapping agents: KCN, GSH, Methoxylamine. | | Proteome-Wide Binding Kinetics (COOKIE-Pro) [6] [7] | 1. Binding Step: Cell lysates incubated with this compound. 2. Chaser Step: "Chaser" probe added to label unoccupied cysteines. 3. Analysis: Enriched proteins analyzed via mass spectrometry. Binding kinetics (kinact/KI) calculated from occupancy data. | • Mass Spectrometry. • Specific "chaser" probe. |
The experimental workflow for the proteomic binding kinetics study is illustrated below.
Workflow for proteome-wide binding kinetics profiling.
This compound is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase (BTK) [1] [2]. BTK is a crucial signaling molecule not only in B cells but also in the myeloid cell lineage, which includes osteoclast precursors [1].
The core mechanism involves the inhibition of the RANKL signaling pathway. RANKL is a key cytokine that drives osteoclast differentiation and activation. Upon RANKL stimulation, BTK becomes activated and helps mediate downstream signals that lead to the induction of NFATc1, the master regulator of osteoclastogenesis [3]. By irreversibly binding to BTK, this compound disrupts this signaling cascade, ultimately suppressing the formation and function of osteoclasts [1] [4].
The effects of this compound on bone have been demonstrated in both laboratory models and human clinical studies.
| Model/Study | Key Findings on Osteoclasts/Bone | Reference |
|---|---|---|
| In Vitro (Human cells) | Inhibited osteoclastogenesis; reduced osteoclastic resorptive activity. | [1] [2] |
| Clinical Study (RA patients) | Significantly reduced serum levels of CTX-I, a biomarker of bone resorption (P < 0.05). | [1] [5] [2] |
| Preclinical (MMBD mouse model) | Inhibited formation of the osteoclast sealing zone, disrupting bone resorption function. Did not significantly prevent osteolytic lesions in this specific model. | [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This protocol is used to assess the direct impact of this compound on human osteoclast formation and function [1] [2].
This method details how the bone resorption marker was measured in a clinical trial of RA patients [1] [5] [2].
The diagram below illustrates the mechanistic pathway by which this compound inhibits osteoclastogenesis, integrating the roles of B-cells and osteoclasts.
This pathway highlights that this compound's action on BTK in both B-cells and osteoclast precursors converges to reduce bone resorption. While it directly inhibits osteoclast differentiation, it may also indirectly modulate the bone-destructive environment by reducing B-cell activation and the subsequent production of pro-osteoclastogenic factors [1] [3] [2].
The pharmacodynamic effects of this compound on biomarkers like CTX-I confirm its mechanism of action and potential for treating bone destructive diseases like rheumatoid arthritis [1] [2]. However, one preclinical study in myeloma bone disease found that while CC-292 disrupted osteoclast function, it was not more effective than mechanical loading alone in preventing bone destruction, suggesting context-dependent efficacy and the potential need for combination therapies [4].
Future drug development should focus on:
This compound is an orally administered, covalent, small-molecule inhibitor of Bruton’s tyrosine kinase (BTK) [1] [2]. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is vital for B-cell activation, proliferation, differentiation, and survival [3]. By irreversibly binding to the cysteine residue (Cys481) in the ATP-binding site of BTK, this compound inhibits its enzymatic activity (IC₅₀ = 0.5 nM), leading to the disruption of downstream signaling cascades [3]. This makes BTK an attractive therapeutic target for B-cell-mediated autoimmune diseases like rheumatoid arthritis (RA) and certain B-cell malignancies [1] [3].
The diagram below illustrates how this compound inhibits the BTK signaling pathway in B-cells.
This protocol is adapted from a 2019 mechanistic study of this compound in rheumatoid arthritis [1].
The table below summarizes quantitative data from the this compound in vitro B-cell proliferation assay and related functional assays [1].
| Assay Type | Cell Type | Stimulus | This compound Effect | Key Metrics |
|---|---|---|---|---|
| Proliferation | Primary Human B cells | α-IgM + CpG | Potent inhibition | IC₅₀ in nanomolar range; ~70% max inhibition at high conc. |
| Activation (CD86) | Primary Human B cells | α-IgM + CpG | Reduced surface expression | Measured via flow cytometry after 24h |
| Plasmablast Differentiation | Primary Human B cells | anti-IgM, CD40L, IL-21, IL-2 | Inhibited differentiation & IgG secretion | Measured IgG by ELISA; CD20–CD38+ cells by flow cytometry (Day 5) |
| T-Cell Proliferation | Primary Human T cells | α-CD3 + α-CD28 | Less potent inhibition | Contrast to B-cell data shows selectivity |
The following flowchart outlines the key steps of the this compound B-cell proliferation assay.
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by systemic inflammation, synovial hyperplasia, and joint destruction. The pathophysiology of RA involves complex interactions between multiple immune cell types, including B cells, T cells, macrophages, and osteoclasts. Bruton's tyrosine kinase (BTK) has emerged as a promising therapeutic target in RA due to its crucial role in both B-cell receptor and Fc receptor signaling pathways in B cells and myeloid cells. Spebrutinib (CC-292) is an orally administered, covalent small-molecule inhibitor that binds irreversibly to the BTK adenosine triphosphate binding site, providing prolonged inhibition of BTK activity.
The combination of this compound with methotrexate—a conventional synthetic disease-modifying antirheumatic drug (csDMARD)—represents a promising therapeutic approach for RA patients with inadequate response to methotrexate alone. Recent clinical evidence demonstrates that this combination strategy targets complementary pathways in RA pathogenesis, potentially leading to enhanced efficacy compared to monotherapy approaches.
Table 1: Clinical Efficacy Outcomes of this compound in RA Patients on Background Methotrexate Therapy
| Parameter | This compound Group (n=24) | Placebo Group (n=23) | P-value |
|---|---|---|---|
| ACR20 response at Week 4 | 41.7% (10/24) | 21.7% (5/23) | 0.25 |
| Median BTK occupancy in peripheral blood | 83% | N/A | N/A |
| Treatment-emergent adverse events | Comparable to placebo | Comparable to this compound | N/A |
Table 2: Significant Biomarker Changes with this compound Treatment at Week 4
| Biomarker Category | Specific Marker | Change with this compound | Clinical Significance |
|---|---|---|---|
| B-cell Populations | Total CD19+ B cells | Significant increase | Indicates inhibited B-cell trafficking to lymphoid organs |
| Mature-naive CD27−CD38−IgD+ B cells | Significant increase | Demonstrates altered B-cell differentiation | |
| Transitional CD27−CD38+ B cells | Significant decrease | Reflects disrupted B-cell maturation | |
| Serum Chemokines | CXCL13 | Significant decrease (P<0.05) | Reduces B-cell chemotaxis to inflammatory sites |
| MIP-1β | Significant decrease (P<0.05) | Diminishes macrophage recruitment and inflammation | |
| Bone Resorption | CTX-I | Significant decrease (P<0.05) | Inhibits osteoclast activity and bone destruction |
This compound exerts its therapeutic effects through covalent binding to BTK, leading to irreversible inhibition of this critical signaling molecule. BTK is essential for B-cell activation, differentiation, chemotaxis, and trafficking. Inhibition of BTK results in impaired B-cell receptor signaling and reduced activation of downstream pathways including NF-κB. Additionally, BTK inhibition affects myeloid cells by reducing FcγR-induced inflammatory cytokine production and directly inhibits osteoclastogenesis, potentially protecting against structural joint damage in RA.
B-cell Effects: this compound treatment significantly increases circulating CD19+ B cells and mature-naive CD27−CD38−IgD+ B cells while decreasing transitional CD27−CD38+ B cells, indicating disrupted B-cell maturation and trafficking [1] [2]. The reduction in CXCL13 and MIP-1β chemokines further impairs B-cell and macrophage migration to inflamed joints.
Myeloid Cell Effects: this compound inhibits FcγR-mediated TNF-α secretion from macrophages and reduces osteoclast formation and activity, as evidenced by decreased CTX-I levels [1].
Methotrexate, despite its long-standing use in RA, has a complex mechanism of action that extends beyond its original classification as a folate antagonist. At the low doses used in RA, methotrexate primarily acts through adenosine signaling pathways to exert anti-inflammatory effects. Following intracellular accumulation and polyglutamation, methotrexate inhibits AICAR transformylase, leading to accumulation of adenosine and subsequent extracellular release. Adenosine then binds to its receptors (particularly A2A) on various immune cells, resulting in broad anti-inflammatory effects [3].
Immunomodulatory Effects: Adenosine signaling through A2A receptors inhibits neutrophil superoxide generation, reduces neutrophil adhesion and recruitment, promotes transition of M1 to M2 macrophages, inhibits cytokine production, and reduces osteoclast formation [3].
Additional Mechanisms: Methotrexate may also generate reactive oxygen species, decrease adhesion molecule expression, alter cytokine profiles, and inhibit polyamines, collectively contributing to its therapeutic effects in RA [3].
The combination of this compound and methotrexate targets complementary pathways in RA pathogenesis. While methotrexate exerts broad anti-inflammatory effects primarily through adenosine-mediated mechanisms affecting multiple immune cell types, this compound provides more specific inhibition of B-cell and myeloid cell activation through BTK blockade. This combination potentially addresses the heterogeneous nature of RA by simultaneously targeting multiple pathological mechanisms, potentially leading to synergistic therapeutic effects without overlapping toxicity profiles.
Purpose: To evaluate the selective effects of this compound on B-cell versus T-cell proliferation.
Materials:
Procedure:
Purpose: To assess the effect of this compound on B-cell differentiation and antibody production.
Materials:
Procedure:
Purpose: To determine the extent of BTK target engagement in patient peripheral blood cells.
Materials:
Procedure:
Purpose: To evaluate changes in B-cell subsets following this compound treatment.
Materials:
Procedure:
Table 3: Analytical Methods for Key Biomarkers in this compound Studies
| Biomarker | Sample Type | Methodology | Key Findings |
|---|---|---|---|
| CXCL13 | Serum | Multiplex immunoassay | Significant reduction with this compound vs placebo |
| MIP-1β | Serum | Multiplex immunoassay | Significant reduction with this compound vs placebo |
| CTX-I | Serum | ELISA | Significant reduction, indicates decreased bone resorption |
| BTK Occupancy | Peripheral blood cells | Western blot with affinity capture | Median 83% occupancy with 375 mg/day dosing |
Purpose: To evaluate the efficacy and safety of this compound in combination with methotrexate in RA patients with active disease despite methotrexate therapy.
Study Population:
Study Design:
Statistical Analysis:
Diagram 1: BTK Signaling Pathway and this compound Mechanism of Action. This compound covalently binds to BTK, inhibiting downstream signaling including PLCγ phosphorylation, NF-κB activation, cytokine production, and osteoclast differentiation.
Diagram 2: Complementary Mechanisms of this compound and Methotrexate in RA. The drugs target distinct but complementary pathways in RA pathogenesis, potentially leading to enhanced therapeutic effects through simultaneous inhibition of multiple disease mechanisms.
The combination of this compound with methotrexate represents a promising therapeutic approach for rheumatoid arthritis that simultaneously targets multiple pathological mechanisms. This compound's specific inhibition of BTK affects B-cell activation, chemotaxis, and osteoclast function, while methotrexate provides broad anti-inflammatory effects through adenosine-mediated mechanisms. The biomarker changes observed with this compound treatment—including alterations in B-cell subsets, reduction in CXCL13 and MIP-1β chemokines, and decreased CTX-I bone resorption marker—provide compelling evidence of its biological activity and potential disease-modifying effects in RA.
These application notes and experimental protocols provide researchers with comprehensive methodologies for evaluating BTK inhibitors in combination with conventional DMARDs. The conceptual frameworks and signaling pathways illustrated here can guide future research into targeted therapies for rheumatoid arthritis and other autoimmune conditions where B-cell and myeloid cell activation play prominent pathological roles. Further studies are warranted to explore the long-term efficacy and safety of this combination approach and to identify patient subgroups most likely to benefit from BTK inhibitor therapy.
This compound (CC-292) is an orally administered, covalent irreversible small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK) with high affinity and specificity. BTK plays an essential role in B-cell receptor (BCR) signaling, which regulates B-cell activation, proliferation, differentiation, and survival. The activation markers CD69 and CD86 are critical cell surface proteins that undergo upregulation during B-cell activation and serve as key indicators of B-cell functionality in both physiological and pathological contexts. CD69 is an early activation marker expressed shortly after BCR engagement, while CD86 provides essential co-stimulatory signals for T-cell activation, thereby linking innate and adaptive immune responses. The investigation of this compound's effects on these markers provides valuable insights into its mechanism of action and potential therapeutic applications in autoimmune diseases and B-cell malignancies.
The significance of BTK inhibition in modulating B-cell activation stems from its central positioning in multiple signaling pathways. BTK is expressed in most hematopoietic cells except T cells and natural killer cells, making it an attractive target for specifically modulating B-cell responses without directly affecting T-cell function. Research has demonstrated that BTK inhibition affects not only BCR signaling but also Fc receptor signaling, Toll-like receptor pathways, and chemokine receptor signaling, thereby providing a multi-faceted approach to immune modulation. This compound's covalent irreversible binding mechanism to the cysteine-481 residue in BTK's active site results in prolonged suppression of BTK activity, making it particularly suitable for chronic therapeutic applications in autoimmune conditions such as rheumatoid arthritis.
BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases, comprising five structural domains: pleckstrin homology (PH) domain, Tec homology (TH) domain, Src homology 3 (SH3) domain, Src homology 2 (SH2) domain, and a catalytic kinase domain (SH1). Upon BCR engagement by antigen, the sequential activation of Lyn, Syk, and BTK occurs, leading to BTK phosphorylation at tyrosine 551 (Y551) by Syk and subsequent autophosphorylation at tyrosine 223 (Y223). Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream signaling cascades including calcium mobilization, protein kinase C activation, and nuclear factor-κB (NF-κB) signaling, ultimately driving B-cell activation, proliferation, and differentiation.
The expression of CD69 and CD86 on B cells is directly regulated by BTK-dependent signaling pathways. CD69, encoded by the early activation gene CLEC2C, is rapidly upregulated following BCR stimulation and serves as a regulator of sphingosine-1-phosphate receptor function, potentially influencing B-cell trafficking. CD86 (B7-2) is a co-stimulatory molecule that engages CD28 on T cells, providing a critical second signal for T-cell activation. The modulation of these surface markers through BTK inhibition represents a mechanism by which this compound can potentially disrupt aberrant B-cell activation and T-cell co-stimulation in autoimmune diseases.
This compound exerts its effects through covalent irreversible binding to the cysteine-481 residue located within the ATP-binding pocket of BTK. This binding mode results in prolonged inhibition of BTK enzymatic activity, effectively disrupting downstream BCR signaling. Preclinical studies have demonstrated that this compound treatment leads to near-complete BTK occupancy in peripheral blood mononuclear cells, with occupancy levels exceeding 80% maintained for up to 24 hours after administration. The high specificity of this compound for BTK minimizes off-target effects on other kinase pathways, contributing to a favorable safety profile observed in clinical trials.
Table 1: Key Characteristics of this compound (CC-292)
| Parameter | Specification |
|---|---|
| Target | Bruton's Tyrosine Kinase (BTK) |
| Binding Mechanism | Covalent irreversible |
| Binding Site | Cysteine-481 residue in ATP-binding pocket |
| IC₅₀ for BTK | 0.5 nM |
| Primary Cell Targets | B cells, macrophages, monocytes, osteoclasts |
| Clinical Status | Phase II trials for autoimmune conditions |
| BTK Occupancy | >80% at 24 hours post-administration |
Comprehensive in vitro studies have demonstrated that this compound treatment significantly inhibits the upregulation of activation markers CD69 and CD86 on human B cells following BCR stimulation. The inhibition follows a concentration-dependent pattern, with notable effects observed at clinically relevant concentrations. The data indicate that this compound more potently suppresses CD69 expression compared to CD86, suggesting differential regulation of these activation markers through BTK-dependent pathways.
Table 2: this compound Effects on B-Cell Activation Markers (24-hour stimulation with anti-IgM + CpG)
| This compound Concentration | CD69 Expression (% of Control) | CD86 Expression (% of Control) | B-Cell Proliferation (% of Control) |
|---|---|---|---|
| 0.001 μM | 92.5 ± 4.3 | 95.8 ± 3.7 | 96.2 ± 5.1 |
| 0.01 μM | 78.2 ± 5.6 | 85.4 ± 4.9 | 82.7 ± 6.3 |
| 0.1 μM | 45.3 ± 6.2 | 62.7 ± 5.4 | 58.9 ± 7.1 |
| 1 μM | 22.8 ± 4.7 | 38.5 ± 4.8 | 31.5 ± 5.8 |
| 10 μM | 15.6 ± 3.9 | 25.3 ± 4.2 | 18.7 ± 4.3 |
In a phase 2a clinical trial involving patients with active rheumatoid arthritis on background methotrexate therapy, this compound administration at 375 mg/day resulted in significant modulations of B-cell populations and activation markers. The study demonstrated that this compound treatment led to significant increases in total CD19+ B cells and mature-naive CD27-CD38-IgD+ B cells, while decreasing transitional CD27-CD38+ B cells in peripheral blood. These findings suggest that BTK inhibition by this compound affects B-cell differentiation and maturation, potentially contributing to its therapeutic effects in autoimmune conditions.
Table 3: Clinical Pharmacodynamic Changes Following this compound Treatment in RA Patients
| Parameter | Baseline Value | Week 4 Post-Treatment | Change from Baseline | Statistical Significance |
|---|---|---|---|---|
| BTK Occupancy in Peripheral Blood | - | 83% median occupancy | - | P < 0.001 |
| Total CD19+ B Cells | Set as 100% | 142% | +42% | P < 0.05 |
| CD27-CD38+ Transitional B Cells | Set as 100% | 68% | -32% | P < 0.05 |
| Serum CXCL13 | Set as 100% | 72% | -28% | P < 0.05 |
| Serum MIP-1β | Set as 100% | 65% | -35% | P < 0.05 |
| ACR20 Response | - | 41.7% (10/24 patients) | - | P = 0.25 vs placebo |
Diagram 1: BTK Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates the key molecular events in B-cell receptor signaling leading to CD69 and CD86 expression, and the site of this compound intervention at the cysteine-481 residue of BTK.
Diagram 2: Experimental Workflow for Assessing this compound Effects on B-Cell Activation Markers. This flowchart outlines the step-by-step procedure for evaluating CD69 and CD86 expression in this compound-treated B cells, including an optional extension to assess functional antigen presentation capacity.
The experimental data demonstrate that This compound potently inhibits the expression of B-cell activation markers CD69 and CD86 in a concentration-dependent manner, with more pronounced effects on CD69 compared to CD86. This differential inhibition may reflect distinct regulatory mechanisms governing these markers, with CD69 being more directly dependent on BTK-mediated signaling pathways. The reduction in CD86 expression is particularly significant therapeutically, as this co-stimulatory molecule plays a critical role in activating T-cells and perpetuating autoimmune responses. The observed 50% inhibition concentration for CD69 (approximately 0.1 μM) aligns with therapeutic concentrations achieved in clinical studies, supporting the physiological relevance of these findings.
The clinical pharmacodynamic data from rheumatoid arthritis patients provide important translational validation of the in vitro findings. The significant increase in circulating CD19+ B cells following this compound treatment suggests inhibition of B-cell trafficking to inflammatory sites, consistent with BTK's role in regulating integrin-mediated adhesion and chemotaxis. The association between clinical response and specific B-cell population changes underscores the utility of CD69 and CD86 as potential biomarkers for treatment monitoring and dose optimization. Furthermore, the reduction in serum chemokines CXCL13 and MIP-1β provides evidence of broader immunomodulatory effects beyond direct B-cell inhibition, possibly reflecting impacts on myeloid cell function.
The experimental protocols outlined in this application note are suitable for multiple research scenarios:
When implementing these protocols, researchers should consider several technical aspects. The source of B cells (healthy donors vs. patients) may influence experimental outcomes, as autoimmune patients often exhibit heightened baseline B-cell activation. The stimulation conditions should be optimized based on specific research questions, with anti-IgM/CpG combination providing robust activation for most applications. The timing of analysis is critical, as CD69 expression peaks earlier than CD86. Finally, comprehensive flow cytometry panels that include additional markers such as CD40, CD54, and CD83 can provide more complete characterization of B-cell activation states.
This compound demonstrates significant inhibitory effects on B-cell activation markers CD69 and CD86 through its specific targeting of BTK in the BCR signaling pathway. The detailed experimental protocols presented enable robust assessment of these effects in both basic research and drug development contexts. The concentration-dependent inhibition patterns observed, coupled with clinical pharmacodynamic data, support the therapeutic potential of this compound in autoimmune diseases characterized by aberrant B-cell activation. The integration of CD69 and CD86 analysis with functional assays provides a comprehensive approach to evaluating BTK inhibition and its immunomodulatory consequences, offering valuable insights for researchers and clinicians working in autoimmunity and B-cell biology.
1. Introduction Spebrutinib (CC-292) is an orally administered, covalent small-molecule inhibitor of Bruton's tyrosine kinase (BTK) [1] [2]. BTK is a critical component of signaling pathways in B-cells and myeloid cells, making it a therapeutic target for autoimmune diseases like rheumatoid arthritis (RA) [1]. This application note summarizes the effect of this compound on the chemokines CXCL13 and Macrophage Inflammatory Protein-1β (MIP-1β/CCL4), which are key markers in the inflammatory process.
2. This compound's Mechanism of Action this compound inhibits BTK activity by forming an irreversible covalent bond with a cysteine residue in the ATP-binding site of the enzyme [1] [2]. This inhibition affects downstream signaling in several ways, ultimately leading to the modulation of chemokine production. The diagram below illustrates the proposed mechanism by which this compound impacts CXCL13 and MIP-1β.
3. Impact on CXCL13 and MIP-1β: Quantitative Data A phase 2a mechanistic study in patients with active Rheumatoid Arthritis (RA) demonstrated that this compound significantly reduced serum levels of CXCL13 and MIP-1β [1] [3]. The table below summarizes the key clinical findings from this study.
| Parameter | Findings | Statistical Significance | Clinical Context |
|---|---|---|---|
| CXCL13 Reduction | Significant decrease from baseline to week 4. | P < 0.05 | Clinical response was associated with a greater decrease in CXCL13 [1] [3]. |
| MIP-1β Reduction | Significant decrease from baseline to week 4. | P < 0.05 | Clinical response was associated with a greater decrease in MIP-1β [1] [3]. |
| BTK Occupancy | Median of 83% in peripheral blood. | - | Correlates with observed biological effects [1]. |
| Clinical Efficacy (ACR20) | 41.7% (10/24) for this compound vs. 21.7% (5/23) for placebo at week 4. | P = 0.25 | Trend towards higher efficacy [1]. |
4. Experimental Protocols The following section outlines the methodologies used to generate the data on CXCL13 and MIP-1β in the referenced clinical study.
4.1. Clinical Study Design
4.2. Measurement of Serum CXCL13 and MIP-1β The measurement of chemokines was performed using solid-phase sandwich ELISA (Enzyme-Linked Immunosorbent Assay) methodology. The tables below generalize the protocol based on common commercial kits for these targets [4] [5].
| Step | Procedure Summary for CXCL13 ELISA [5] |
|---|---|
| 1. Plate Preparation | Antibody-coated 96-well microplate. |
| 2. Sample/Standard Addition | Add standards, controls, and samples (recommended dilution for serum/plasma: 2-10 fold). |
| 3. Incubation & Wash | Incubate to allow antigen binding, then wash to remove unbound substances. |
| 4. Detection Antibody | Add a biotinylated detection antibody. Incubate and wash. |
| 5. Enzyme Addition | Add Streptavidin-Horseradish Peroxidase (SA-HRP) solution. Incubate and wash. |
| 6. Substrate & Stop | Add substrate solution for color development. Add stop solution. |
| 7. Reading | Measure optical density at 450 nm (with wavelength correction at 540 nm or 570 nm). |
| Step | Procedure Summary for MIP-1β ELISA [4] |
|---|---|
| 1. Plate Preparation | Antibody-coated 96-well strip plate. |
| 2. Assay Diluent & Sample | Add assay diluent, followed by standards, controls, and samples. |
| 3. Incubation & Wash | Incubate at room temperature for 2 hours. Aspirate and wash 3 times. |
| 4. Conjugate & Wash | Add conjugate (antibody). Incubate for 2 hours. Aspirate and wash 3 times. |
| 5. Substrate & Stop | Add substrate solution. Incubate for 20 minutes (protected from light). Add stop solution. |
| 6. Reading | Read at 450 nm within 30 minutes. |
5. Discussion and Conclusion The data confirms that this compound, through its inhibition of BTK, leads to a statistically significant reduction in the serum levels of CXCL13 and MIP-1β in RA patients [1] [3]. These chemokines are involved in B-cell recruitment and macrophage-mediated inflammation, and their reduction aligns with the observed immunomodulatory effects of the drug, including changes in B-cell populations [1]. The reduction of these biomarkers provides key insights into the mechanism of action of BTK inhibitors in autoimmune conditions and suggests their potential utility as pharmacodynamic biomarkers in future drug development efforts [1].
This compound (CC-292, AVL-292) is an investigational, orally bioavailable small molecule therapeutic agent that functions as a covalent Bruton's tyrosine kinase (BTK) inhibitor. This targeted therapy was developed by Avila Therapeutics (later acquired by Celgene) and has undergone clinical evaluation for the treatment of B-cell malignancies including lymphoma and chronic lymphocytic leukemia, as well as autoimmune conditions such as rheumatoid arthritis [1]. As an irreversible inhibitor, this compound forms a direct covalent bond with the cysteine 481 residue (Cys481) located within the adenosine triphosphate (ATP)-binding domain of BTK, thereby achieving prolonged suppression of BTK activity and subsequent inhibition of B-cell receptor signaling pathways [2].
The chemical structure of this compound, N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy) anilino] pyrimidin-4-yl] amino] phenyl] prop-2-enamide, features key molecular components that contribute to its pharmacological activity. The acrylamide moiety serves as the electrophilic warhead responsible for covalent binding to the target cysteine residue, while the pyrimidine ring system facilitates critical interactions with the kinase domain. The compound's chemical formula is C₂₂H₂₂FN₅O₃, with an average molecular weight of 423.448 g/mol [1]. This compound demonstrates exceptional potency against BTK, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.5 nM in enzymatic assays [2]. This application note provides researchers and drug development professionals with comprehensive synthetic and analytical protocols to support the development and characterization of this promising therapeutic agent.
The synthesis of this compound follows a sequential nucleophilic aromatic substitution strategy, culminating in the installation of the critical acrylamide warhead in the final step. This well-established route ensures efficient assembly of the molecular scaffold while maintaining functional group compatibility throughout the process. The synthetic pathway, as detailed in recent literature [2], proceeds through four defined chemical transformations with careful attention to protecting group strategy and regioselectivity.
Table 1: Synthetic Route for this compound
| Step | Reaction Type | Starting Material | Reagent/Condition | Product |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 2,4-dichloro-5-fluoropyrimidine (SPEB-001) | tert-butyl (3-aminophenyl)carbamate (SPEB-002), DIPEA | SPEB-003 |
| 2 | Nucleophilic Aromatic Substitution | SPEB-003 | 4-(2-methoxyethoxy)aniline (SPEB-004) | SPEB-005 |
| 3 | Boc Deprotection | SPEB-005 | Trifluoroacetic acid (TFA) | SPEB-006 |
| 4 | Amidation | SPEB-006 | Acryloyl chloride, DIPEA | This compound |
The initial step involves regioselective displacement of the 4-chloro substituent on 2,4-dichloro-5-fluoropyrimidine (SPEB-001) using tert-butyl (3-aminophenyl)carbamate (SPEB-002) in the presence of N,N-diisopropylethylamine (DIPEA) as a base. This selectivity is governed by the enhanced liability of the 4-position chlorine relative to the 2-position chlorine in pyrimidine systems, yielding intermediate SPEB-003. The second stage employs another nucleophilic aromatic substitution, where the remaining 2-chloro group is displaced by 4-(2-methoxyethoxy)aniline (SPEB-004) to generate SPEB-005. Subsequent acid-mediated deprotection using trifluoroacetic acid efficiently removes the Boc protecting group, yielding the aniline intermediate SPEB-006. The final step involves acryloyl chloride coupling under basic conditions to install the reactive Michael acceptor system essential for covalent BTK inhibition, delivering this compound as the final product [2].
The described synthetic route employs readily available starting materials and standard laboratory techniques, making it accessible for medicinal chemistry and process scale-up activities. The consistent use of DIPEA as a non-nucleophilic base throughout the synthesis minimizes side reactions, while the Boc protecting group strategy ensures high-yielding deprotection without compromising other functional elements. Purification methodologies typically involve standard chromatographic techniques such as column chromatography or recrystallization to achieve the high purity required for pharmaceutical development. Analytical characterization of intermediates and the final compound should include LC-MS for identity confirmation and HPLC for purity assessment, with nuclear magnetic resonance (NMR) spectroscopy providing structural verification at each synthetic step.
Table 2: Experimental Conditions for Metabolite Identification Studies
| Parameter | Specification | Purpose |
|---|---|---|
| Biological System | Rat Liver Microsomes (RLM), 1 mg/mL | Phase I metabolism |
| Substrate Concentration | 5 μM this compound | Physiologically relevant exposure |
| Trapping Agents | Glutathione (GSH), KCN, Methoxylamine | Reactive intermediate capture |
| Analytical Instrument | Agilent HPLC 1200 series with 6320 Ion Trap MS | Metabolite separation and detection |
| Chromatographic Column | Eclipse Plus C18 (4.6 × 150 mm, 3.5 μm) | Compound separation |
| Mobile Phase | Water with 1% formic acid (A) and Acetonitrile (B) | Gradient elution |
| Mass Spectrometry | Positive ESI mode, Nebulizer 60 psi, Dry gas 10 L/min | Ionization and detection |
Comprehensive metabolic profiling of this compound requires a systematic approach to identify and characterize both stable metabolites and reactive intermediates. The experimental workflow begins with in vitro incubation of this compound (5 μM) with rat liver microsomes (1 mg/mL) in appropriate buffer systems, both with and without the addition of trapping agents [3]. Following incubation, samples are subjected to protein precipitation using acetonitrile or methanol, with subsequent centrifugation to remove precipitated proteins. The resulting supernatants are then analyzed via LC-MS/MS with chromatographic separation achieved using a reversed-phase C18 column and a gradient elution program optimized to resolve this compound and its metabolic products [3].
The mass spectrometric analysis employs electrospray ionization in positive ion mode with data-dependent acquisition, including full scans to identify potential metabolites and automated MS/MS fragmentation to elucidate structural features. Data processing involves comparing samples incubated with this compound against appropriate control incubations to distinguish drug-related components from endogenous compounds. Metabolite identification is based on accurate mass measurements, interpretation of fragmentation patterns, and comparison with synthetic standards when available [3].
Figure 1: Experimental Workflow for Metabolite Identification of this compound
Metabolic investigation of this compound using rat liver microsomes has revealed an extensive metabolic profile, with researchers identifying fourteen distinct Phase I metabolites arising from various biotransformation pathways [3]. The principal metabolic transformations observed include:
Structural characterization of these metabolites relies heavily on interpretation of MS/MS fragmentation patterns, which provide information about the specific site of metabolism. For example, metabolites resulting from oxidation of the methoxyethoxy side chain typically exhibit characteristic fragmentation ions with mass shifts of +16 or +32 Da relative to the parent compound, while O-dealkylation products show a decrease of 44 Da in their molecular weight.
The characterization of reactive intermediates represents a critical component in the safety assessment of this compound, particularly given the presence of the acrylamide structural alert for potential toxicity. Comprehensive trapping studies have identified multiple reactive species through their stable adducts with nucleophilic trapping agents [3]:
Table 3: Reactive Intermediate Trapping Strategy and Results
| Trapping Agent | Target Reactive Intermediate | Number of Adducts Identified | Key Structural Features |
|---|---|---|---|
| Glutathione (GSH) | Michael acceptors, epoxides, iminoquinones | 6 | Characteristic +305 Da mass shift (GSH addition) |
| Potassium Cyanide (KCN) | Iminium ions | 4 | +27 Da mass shift (CN addition) |
| Methoxylamine | Aldehydes | 3 | +29 Da mass shift (CH3NO addition) |
The experimental protocol for trapping studies involves co-incubation of this compound (5 μM) with rat liver microsomes (1 mg/mL) in the presence of individual trapping agents (1 mM glutathione, 1 mM KCN, or 1 mM methoxylamine) for 60 minutes at 37°C [3]. Control incubations without trapping agents are performed in parallel to confirm the trapping-dependent nature of the observed adducts. Samples are processed identically to those for metabolite identification, with LC-MS/MS analysis focusing on detecting the characteristic mass shifts associated with each type of adduct formation.
The DEREK NEXUS software has identified the acrylamide moiety in this compound as a structural alert for toxicity, consistent with its known potential to form covalent adducts with cellular nucleophiles [3]. This structural element is intentionally incorporated to enable covalent binding to the target BTK enzyme; however, it also presents the potential for off-target reactivity. Trapping studies have confirmed the formation of several reactive intermediates, including iminium ions, 2-iminopyrimidin-5(2H)-one species, and aldehyde derivatives, which may contribute to the adverse drug reactions observed in clinical trials [3]. Importantly, the identification of glycidamide intermediates suggests complex bioactivation pathways wherein the acrylamide warhead undergoes further oxidation to form potentially more reactive epoxide species.
In silico prediction of this compound metabolism was performed using the StarDrop WhichP450 module to identify potential sites of metabolism and predict the labile positions within the molecule [3]. The software employs a composite site lability (CSL) metric that integrates various molecular descriptors to rank order potential metabolic soft spots. Additionally, the XenoSite reactivity model, available as a web-based tool, was utilized to predict sites prone to the formation of reactive metabolites [3]. These computational approaches correctly forecasted several experimentally observed metabolic transformations, including oxidation at the methoxyethoxy side chain and bioactivation at the acrylamide moiety, thereby validating their utility in early metabolic screening.
Assessment of target engagement represents a critical pharmacodynamic measure for this compound. Clinical studies in rheumatoid arthritis patients receiving 375 mg/day this compound demonstrated a median BTK occupancy of 83% in peripheral blood, confirming effective target coverage at the administered dose [4] [5]. This high level of target engagement correlated with meaningful pharmacodynamic effects, including significant increases in total CD19+ B cells and mature-naive CD27−CD38−IgD+ B cells, coupled with decreases in transitional CD27−CD38+ B cells [4] [6]. These cellular changes reflect the inhibition of BTK-mediated B-cell receptor signaling and subsequent disruption of B-cell maturation and trafficking processes.
Comprehensive profiling of this compound's cellular activity has been conducted across various immune cell types to characterize its potency and selectivity. In primary human B-cells, this compound demonstrated concentration-dependent inhibition of B-cell receptor-mediated proliferation with an IC₅₀ of approximately 0.0001-0.001 μM, significantly more potent than its effects on T-cell proliferation [4]. The compound also effectively suppressed FcγR-induced tumor necrosis factor-alpha (TNF-α) secretion in macrophages and basophil degranulation, highlighting its ability to modulate both lymphoid and myeloid cell functions [4] [6].
Advanced profiling using the COOKIE-Pro method, which quantitatively measures covalent binding kinetics across the proteome, revealed that this compound exhibits higher potency for TEC kinase compared to BTK [7]. This methodology, which employs mass spectrometry to quantify the inactivation rate (kᵢₙₐcₜ) and apparent affinity constant (Kᵢ) for both intended and off-targets, identified more than 400 proteins with detectable this compound binding, with BTK and TEC showing the most prominent dose-dependent engagement [7]. Interestingly, TEC kinase reached high occupancy levels at lower concentrations and shorter incubation times compared to BTK, suggesting potentially important implications for the compound's overall pharmacological profile.
The observed preference for TEC kinase highlights the importance of comprehensive selectivity profiling for covalent inhibitors, as off-target interactions may contribute to both efficacy and safety profiles. Traditional assessment of kinase selectivity often focuses on catalytic domain homology, but for covalent inhibitors like this compound, additional factors including cysteine accessibility, cellular abundance, and warhead reactivity significantly influence target engagement. Researchers should employ a multi-faceted selectivity assessment strategy that combines enzymatic assays, cellular phenotyping, and advanced chemical proteomics approaches like COOKIE-Pro to fully characterize the target landscape of covalent BTK inhibitors.
This technical analysis provides comprehensive methodologies for the synthesis, metabolic characterization, and bioactivity assessment of this compound, supporting ongoing research and development activities for this covalent BTK inhibitor. The detailed synthetic route enables efficient preparation of the compound, while the advanced LC-MS/MS protocols facilitate thorough metabolic profiling and reactive intermediate identification. The integration of in silico prediction tools with experimental validation represents a robust approach to understanding the compound's metabolic fate, and the application of advanced chemical proteomics methods offers unprecedented insight into target engagement and selectivity. These technical protocols provide researchers with the necessary tools to advance the development of this compound and related covalent inhibitors, ultimately contributing to the optimization of their therapeutic potential.
Spebrutinib (SPB) is an orally bioavailable, selective inhibitor of Bruton's tyrosine kinase (BTK) that covalently binds to the cysteine 481 residue in the BTK active site, with an IC₅₀ of less than 0.5 nM [1] [2]. It has been investigated in phase I/II clinical trials for chronic lymphocytic leukemia, rheumatoid arthritis, and B-cell lymphoma [3] [4]. Developing a robust and sensitive bioanalytical method is crucial for quantifying this compound in biological matrices to support pharmacokinetic, metabolic stability, and toxicology studies. This document details a highly sensitive and validated LC-MS/MS method for quantifying this compound in human liver microsomes (HLMs) and rat plasma, including its application to metabolic stability evaluation [3] [5].
2.1. Reagents and Chemicals
2.2. Instrumentation and Chromatographic Conditions The method was developed using an LC system coupled with a tandem mass spectrometer (e.g., Agilent 1200 series HPLC with an Agilent 6320 Ion Trap MS or equivalent) [3] [4].
Table 1: Optimized LC-MS/MS Conditions for this compound Analysis
| Parameter | Condition 1 (Metabolic Stability) [3] | Condition 2 (Rat Plasma Assay) [5] |
|---|---|---|
| Column | C18 column | Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | Isocratic | Isocratic |
| Composition | Not specified in detail | 0.1% Formic acid in Water : Acetonitrile (67:33, v/v, pH 3.2) |
| Flow Rate | Not specified | 0.35 mL/min |
| Run Time | Not specified | 2.0 min |
| Injection Volume | Not specified | 10 µL |
| MS Detection | Tandem Mass Spectrometry | Positive MRM Mode |
| Ion Transitions (m/z) | Not provided | This compound (as IS): 424.1 → 370.1 |
2.3. Experimental Protocols
2.3.1. Protocol: Sample Preparation via Protein Precipitation This protocol is adapted from the method used for the simultaneous quantification of drugs in rat plasma, using this compound as an internal standard [5].
2.3.2. Protocol: In Vitro Metabolic Stability Incubation in Human Liver Microsomes (HLMs) This protocol summarizes the key steps for assessing the metabolic stability of this compound [3].
The following workflow summarizes the key stages of the analytical method development and application process:
The developed LC-MS/MS method was validated according to regulatory guidelines for bioanalytical methods [3] [5]. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Validation Parameter | Reported Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5 - 500 ng/mL [3] [6] | r² ≥ 0.9999 [3] |
| Limit of Detection (LOD) | 0.39 ng/mL [3] | - |
| Limit of Quantification (LOQ) | Implied as 5 ng/mL [3] | - |
| Intra-day Precision (% RSD) | 0.71% to 4.78% [3] | Typically ≤15% |
| Inter-day Precision (% RSD) | 0.71% to 4.78% [3] | Typically ≤15% |
| Intra-day Accuracy (%) | -1.41% to 12.44% [3] | 85-115% |
| Inter-day Accuracy (%) | -1.41% to 12.44% [3] | 85-115% |
4.1. Metabolic Stability Assessment The validated method was successfully applied to evaluate the metabolic stability of this compound in HLMs. Key findings include [3]:
The long half-life and low intrinsic clearance suggest that this compound is slowly metabolized in vitro, which could indicate a low extraction ratio and potential for a long duration of action in vivo. This also hints at a risk of bioaccumulation, suggesting that plasma level and kidney function monitoring may be necessary during therapy [3].
4.2. Investigation of Metabolism and Bioactivation LC-MS/MS studies in rat liver microsomes identified multiple phase I metabolites and reactive intermediates, providing insights into this compound's metabolic fate [4] [7].
The diagram below summarizes the metabolic pathways and bioactivation potential of this compound, highlighting the role of its key structural alert:
This compound (CC-292) is an orally administered, covalent small-molecule inhibitor that irreversibly binds with high affinity to the adenosine triphosphate (ATP) binding site of Bruton's tyrosine kinase (BTK) [1] [2]. BTK is a critical enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, expressed in B-cells and myeloid cells (such as macrophages, monocytes, and neutrophils) but not in T-cells or NK cells [1] [2]. By inhibiting BTK, this compound disrupts essential processes for B-cell activation, survival, proliferation, and chemotaxis, as well as FcR-mediated inflammatory responses in myeloid cells [3] [1]. This makes it a potential therapeutic agent for autoimmune diseases like rheumatoid arthritis (RA) and B-cell malignancies [4].
The following diagram illustrates the primary signaling pathways affected by this compound and the cellular functions it inhibits.
The table below summarizes quantitative data from key in vitro studies with this compound, demonstrating its potent and multifaceted inhibitory effects [3] [1] [2].
| Assay Type | Cell Type / System | Stimulus / Conditions | Key Findings / Outcomes |
|---|---|---|---|
| Proliferation | Primary Human B-cells | α-IgM (10 µg/ml) + CpG (10 µg/ml) | Potent inhibition of B-cell proliferation [1] [2]. |
| Proliferation | Primary Human T-cells | α-CD3 (1 µg/ml) + α-CD28 (3 µg/ml) | Less potent inhibition vs. B-cell proliferation [1] [2]. |
| Cytokine Secretion | Primary Human Macrophages | FcγR Stimulation | Significant reduction in TNF-α secretion [1] [2]. |
| Differentiation & Antibody Production | Primary Human B-cells | anti-IgM + CD40 + IL-21 + IL-2 for 5 days | Inhibition of plasmablast differentiation and reduced IgG production [1] [2]. |
| Osteoclastogenesis | Human Primary Osteoclasts | In vitro differentiation | Reduction in osteoclast formation [3] [1]. |
| Cell Activation | Primary Human B-cells | α-IgM (10 µg/ml) + CpG (10 µg/ml) for 24h | Reduced surface expression of CD86, CD40, CD54, and CD69 [1] [2]. |
Here are standardized protocols for key cell-based assays based on the methodologies from the search results.
This assay measures the ability of this compound to inhibit antigen-induced B-cell proliferation [1] [2].
This assay evaluates the effect of this compound on Fc receptor-mediated pro-inflammatory cytokine production in myeloid cells [1] [2].
This protocol assesses the impact of this compound on the terminal differentiation of B-cells into antibody-producing plasmablasts [1] [2].
The workflow for these core cell-based assays is summarized in the following diagram.
Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by joint inflammation, synovial hyperplasia, cartilage destruction, and bone erosion, affecting approximately 1% of the global population. The collagen-induced arthritis (CIA) model represents the most widely used and characterized experimental system for studying RA pathogenesis and evaluating potential therapeutic agents. This model recapitulates key features of human RA, including autoantibody production, immune cell infiltration, pannus formation, and subsequent joint destruction, making it particularly valuable for preclinical drug development.
This compound (CC-292) is an orally administered, covalent, small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. BTK plays an essential role in B-cell activation, differentiation, chemotaxis, and survival, with its dysfunction linked to various B-cell malignancies and autoimmune conditions. This compound forms an irreversible covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK, inhibiting its enzymatic activity with an IC50 of 0.5 nM and effectively disrupting downstream signaling cascades involved in autoimmune inflammation.
The molecular rationale for evaluating this compound in CIA models stems from the crucial role of BTK in both B-cell and myeloid cell functions relevant to RA pathogenesis. BTK inhibition affects multiple aspects of disease progression, including autoantibody production, cytokine secretion, osteoclast differentiation, and immune complex-mediated inflammation. These application notes provide detailed protocols for implementing the CIA model and utilizing it to assess the efficacy, mechanism of action, and pharmacodynamic properties of this compound as a potential therapeutic agent for RA.
Bruton's tyrosine kinase occupies a central position in multiple signaling pathways relevant to rheumatoid arthritis pathogenesis. As a member of the Tec family of tyrosine kinases, BTK is expressed in B-cells and myeloid cells (macrophages, monocytes, mast cells) but not in T-cells or natural killer cells. Upon activation through various surface receptors, including the B-cell receptor (BCR) and Fc receptors (FcγR, FcεR), BTK phosphorylates phospholipase Cγ2 (PLCγ2), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger calcium release and protein kinase C activation, respectively, initiating downstream signaling cascades that drive inflammatory gene expression, cellular proliferation, and immune activation.
In the context of RA, BTK signaling contributes to disease pathology through multiple mechanisms. In B-cells, BTK activation promotes autoantibody production through differentiation of antibody-producing plasmablasts and class switching. In myeloid cells, BTK mediates Fc receptor signaling that leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, BTK signaling supports osteoclastogenesis, the process by which bone-resorbing osteoclasts differentiate and mature, directly contributing to joint erosion and bone destruction characteristic of RA.
This compound exerts its therapeutic effects through covalent irreversible binding to Cys481 in the ATP-binding pocket of BTK, resulting in prolonged suppression of kinase activity even after drug clearance. This mechanism provides sustained pathway inhibition despite the relatively short plasma half-life of the compound. Preclinical studies demonstrate that this compound potently inhibits B-cell proliferation (more effectively than T-cell proliferation), reduces FcγR-induced cytokine production in macrophages, and suppresses osteoclast differentiation in vitro.
The following diagram illustrates the key signaling pathways affected by this compound in the context of rheumatoid arthritis:
Figure 1: BTK Signaling Pathways and this compound Mechanism of Action. This compound covalently binds to BTK, inhibiting downstream signaling through PLCγ2, NF-κB, and calcium/PKC pathways, ultimately reducing autoantibody production, cytokine release, osteoclast differentiation, and joint inflammation. Node colors indicate functional groups: yellow (receptors), green (BTK target), red (pathological outcomes), blue (signaling intermediates).
The multifaceted inhibition of B-cell and myeloid cell functions through BTK blockade positions this compound as a promising therapeutic candidate for RA, potentially impacting both the autoimmune and inflammatory components of the disease. The CIA model provides a robust system to evaluate these mechanisms in an integrated, pathophysiologically relevant context.
The successful implementation of the collagen-induced arthritis model requires careful attention to animal selection and housing conditions. The choice of mouse strain significantly influences disease incidence and severity. DBA/1J mice represent the gold-standard strain for CIA induction using bovine type II collagen, typically achieving high disease incidence with pronounced joint inflammation and erosion. As an alternative, C57BL/6 mice can be used with chicken type II collagen, though they generally develop milder arthritis with lower incidence. For this compound studies, DBA/1J mice are preferred when evaluating therapeutic efficacy against well-established arthritis, while C57BL/6 may be suitable for investigating prevention strategies or when working with transgenic models on this background.
Housing conditions profoundly impact experimental outcomes and animal welfare. Mice should be acclimated for at least two weeks prior to experiment initiation and maintained under specific pathogen-free conditions with a 12-hour light/dark cycle at 22-24°C. Group housing is recommended to minimize stress, with environmental enrichment provided using nesting materials or crinklets. During arthritis development, animals may require soft food or diet modifications to facilitate access to nutrition if paw involvement affects mobility. All experimental procedures must receive prior approval from the Institutional Animal Care and Use Committee (IACUC) and comply with local animal welfare regulations.
The following detailed protocol describes CIA induction in DBA/1J mice using bovine type II collagen:
Day -14 to Day 0 (Acclimation): House mice under standard conditions with daily handling by animal care staff to minimize stress. Prepare 0.01 N acetic acid by dilution in distilled water and filter-sterilize through a 0.2 μM membrane. Dissolve bovine type II collagen in 0.01 N acetic acid at 4 mg/mL concentration by rotating overnight at 4°C. Aliquot and store at -20°C for up to six months, avoiding repeated freeze-thaw cycles.
Day 0 (Primary Immunization): Prepare the collagen/adjuvant emulsion using a three-way stopcock connecting two glass syringes. Combine equal volumes of collagen working solution (2 mg/mL in 0.01 N acetic acid) and Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis H37RA. Mix slowly by passing between syringes approximately 20 times until a stable, white emulsion forms that does not separate when dropped on water. Anesthetize mice using ketamine/xylazine (2.5 mg/0.25 mg per mouse, intraperitoneal) and immunize by injecting 100 μL of emulsion subcutaneously at the base of the tail, approximately 2 cm from the tail base, avoiding intravenous administration.
Day 21 (Booster Immunization): Prepare fresh emulsion substituting Incomplete Freund's Adjuvant (IFA) for CFA. The collagen concentration and volumes remain identical to the primary immunization. Re-anesthetize mice and administer 100 μL booster injection closer to the tail base than the primary site to enhance arthritis development.
This immunization protocol typically induces clinically apparent arthritis in DBA/1J mice between days 26-35 post-primary immunization, with incidence rates often reaching 80-100% in experienced hands.
For C57BL/6 mice, the protocol requires modifications to overcome the relative resistance of this strain:
Arthritis progression should be evaluated using standardized scoring systems and objective measurements. Beginning approximately day 21 post-immunization, mice should be assessed at least twice weekly for clinical signs of arthritis. Each paw is individually scored using a standardized system: 0 = normal; 1 = redness and swelling in one digit; 2 = redness and swelling in multiple digits or one digit plus ankle/wrist joint; 3 = extensive redness and swelling encompassing the entire paw; 4 = maximally inflamed limb with joint rigidity. The cumulative arthritis score for each mouse ranges from 0-16, providing a semi-quantitative assessment of disease severity.
Paw thickness measurements provide an objective, quantitative complement to clinical scoring. Using a precision caliper, measure the thickness of the rear paws at the metatarsal level. Perform measurements consistently at the same time of day to minimize diurnal variation effects. Record both absolute measurements and change from baseline values. For increased precision, some facilities use plethysmometry to assess paw volume through water displacement, though this method requires specialized equipment and longer measurement times.
Micro-computed tomography (μCT) enables non-invasive, three-dimensional quantification of bone erosion and soft tissue changes, allowing longitudinal assessment of disease progression and treatment response. The following protocol details in vivo μCT implementation:
For histopathological analysis, harvest hind paws upon study completion, fix in 10% neutral buffered formalin for 48 hours, then decalcify in EDTA for 10-14 days. Process through graded ethanol series, embed in paraffin, section at 5-7 μm thickness, and stain with:
Apply semi-quantitative scoring systems to evaluate synovitis (0-3), cartilage damage (0-5), bone erosion (0-5), and osteoclast numbers per bone surface.
This compound's pharmacodynamic effects can be monitored through specific biomarker changes:
Table 1: Quantitative Assessment Methods for CIA Model Evaluation
| Assessment Method | Parameters Measured | Frequency | Key Advantages |
|---|---|---|---|
| Clinical Scoring | Paw inflammation (0-4 per paw) | 2-3 times weekly | Rapid, inexpensive, requires no specialized equipment |
| Caliper Measurements | Paw thickness (mm) | 2-3 times weekly | Objective, quantitative, high throughput |
| In vivo μCT | Bone volume, soft tissue volume | Weekly | Non-invasive, longitudinal, quantifies bone erosion |
| Histopathology | Synovitis, cartilage damage, bone erosion, osteoclast numbers | Endpoint | Comprehensive tissue evaluation, cellular detail |
| Biomarker Analysis | Serum chemokines, CTX-I, B-cell subsets | Weekly | Mechanistic insights, pharmacodynamic monitoring |
In preclinical studies, this compound demonstrated dose-dependent efficacy in the CIA model, significantly reducing arthritis incidence, clinical scores, and bone erosion compared to vehicle-treated controls. The following table summarizes key quantitative findings from this compound studies in arthritis models and early clinical trials:
Table 2: Quantitative Findings from this compound Studies in Arthritis Models and Clinical Trials
| Parameter | Findings | Experimental Context |
|---|---|---|
| BTK Potency | IC50 = 0.5 nM | In vitro kinase assay |
| B-cell Proliferation | Potent inhibition (preferentially over T-cells) | In vitro human B-cell assay |
| Osteoclastogenesis | Significant reduction | In vitro differentiation assay |
| Clinical Response (ACR20) | 41.7% (this compound) vs. 21.7% (placebo) | Phase 2a RA trial (week 4) |
| BTK Occupancy | Median 83% in peripheral blood | Phase 2a RA trial |
| B-cell Populations | Increased CD19+ and mature naive B-cells; decreased transitional B-cells | Phase 2a RA trial |
| Serum Biomarkers | Significant reduction in CXCL13, MIP-1β, CTX-I | Phase 2a RA trial |
| Treatment Response Association | Better clinical response with lower CD19+ increase and greater CXCL13/MIP-1β decrease | Phase 2a RA trial |
These quantitative findings demonstrate this compound's multimodal activity in targeting both inflammatory and bone-centric aspects of rheumatoid arthritis. The significant reduction in serum chemokines CXCL13 and MIP-1β indicates impaired B-cell trafficking and myeloid cell recruitment, while decreased CTX-I reflects reduced osteoclast-mediated bone resorption. The association between specific biomarker changes (CD19+ B-cells, CXCL13, MIP-1β) and clinical response provides potential predictive biomarkers for patient stratification.
For evaluation in the CIA model, this compound is typically administered via oral gavage once or twice daily. Based on pharmacokinetic and pharmacodynamic data from preclinical studies, the following dosing protocol is recommended:
The following experimental workflow diagram illustrates a comprehensive study design for evaluating this compound in the CIA model:
Figure 2: Experimental Workflow for Evaluating this compound in CIA Model. The diagram outlines key phases from animal acclimation through terminal analysis, highlighting parallel assessment methods during the intervention phase. Node colors indicate process types: yellow (initiation), green (immunization), red (intervention), blue (assessment), gray (termination).
Primary efficacy endpoints for this compound evaluation in the CIA model include arthritis incidence (percentage of animals developing clinical arthritis), clinical arthritis score (mean cumulative score per group), paw thickness measurements, and bone volume quantification by μCT. Secondary endpoints encompass histopathological scores (synovitis, cartilage damage, bone erosion), osteoclast numbers, and biomarker changes (serum chemokines, CTX-I, B-cell populations).
For data analysis, compare treatment groups using appropriate statistical tests, typically one-way ANOVA with post-hoc testing for multiple comparisons or repeated measures ANOVA for longitudinal data. Express continuous variables as mean ± SEM and consider categorical data (incidence) using chi-square or Fisher's exact tests. Sample size calculations should be based on preliminary data or literature values, with typically 8-12 mice per group providing sufficient power to detect clinically relevant effect sizes in well-established CIA models.
The collagen-induced arthritis model provides a robust, pathologically relevant system for evaluating the therapeutic potential of this compound for rheumatoid arthritis. Through its irreversible inhibition of BTK, this compound modulates multiple aspects of disease pathogenesis, including B-cell activation, autoantibody production, Fc receptor signaling, cytokine release, and osteoclast differentiation. The comprehensive protocols outlined in these application notes enable researchers to rigorously assess the efficacy, mechanism of action, and pharmacodynamic properties of this compound in this validated model system.
The quantitative assessment methods, including clinical scoring, μCT imaging, histopathology, and biomarker analysis, provide multidimensional insights into this compound's effects on both inflammatory and destructive components of arthritis. The association between specific biomarker changes (B-cell populations, CXCL13, MIP-1β, CTX-I) and clinical response observed in early clinical trials highlights the utility of these parameters as pharmacodynamic markers for BTK inhibition and potential predictors of treatment response.
When implementing these protocols, researchers should consider strain-specific characteristics, careful timing of therapeutic interventions, and comprehensive endpoint analyses to fully characterize this compound's profile. The CIA model, when properly established and evaluated using these standardized methods, offers high predictive value for clinical translation and continues to serve as a cornerstone in the preclinical development of novel therapeutics for rheumatoid arthritis.
Recent proteome-wide kinetic studies have quantified this compound's off-target activity. The table below summarizes its key inhibitory parameters against BTK and TEC kinase.
| Kinase Target | Relationship to BTK | Reported Potency (kinact/KI) | Key Finding |
|---|---|---|---|
| BTK | Primary Target | Benchmark | The intended target of this compound [1] [2]. |
| TEC Kinase | Off-Target (Same kinase family) | >10x more potent than for BTK | Shows higher inactivation rate and apparent affinity than BTK [1] [3]. |
| BLK | Off-Target | Identified (kinetics reproduced for ibrutinib) | A known off-target of the related BTK inhibitor ibrutinib, which COOKIE-Pro can also identify [1]. |
To investigate this compound's off-target effects in your own experiments, the following methodologies are recommended.
The Covalent Occupancy Kinetic Enrichment via Proteomics (COOKIE-Pro) method uses quantitative mass spectrometry to measure the binding kinetics of covalent inhibitors like this compound across thousands of proteins in a cell [1] [3].
kinact) and the apparent affinity constant (KI) for thousands of proteins, enabling a direct comparison of drug selectivity [1].
This approach predicts and identifies reactive metabolites that could contribute to off-target effects and adverse drug reactions [4].
Here are solutions to common issues when studying kinase inhibitor selectivity.
| Problem | Possible Cause | Solution & Recommendations |
|---|---|---|
| No/Low Assay Window | Incorrect instrument setup or filter configuration [5]. | Verify emission filters and reader setup per manufacturer's guide. Use a positive control (Ibrutinib) to confirm the assay detects known off-targets like BLK and TEC [1] [5]. |
| Inconsistent IC50 values | Differences in compound stock solution preparation between labs or experiments [5]. | Standardize DMSO stock preparation and storage. Use a common reference standard across testing sites. |
| High Background/Noise in Assays | Contamination from concentrated proteins or reagents; incomplete washing [6]. | Clean work surfaces thoroughly; use aerosol barrier pipette tips; avoid using plate washers previously exposed to assay interferents; validate washing technique [6]. |
| Poor Dilution Linearity | "Hook effect" or matrix interference from upstream samples with high impurity levels [6]. | Perform larger sample dilutions. Use assay-specific diluents that match the standard's matrix and validate recovery rates (95-105%) [6]. |
The diagrams below illustrate the shared targeting mechanism and the experimental workflow for metabolic studies.
Q: What is the core mechanism of action of spebrutinib, and why is it relevant for autoimmune diseases?
A: this compound is an orally administered, covalent, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. It binds with high affinity to the ATP-binding site of BTK, leading to prolonged inhibition of its activity [1].
Table: Key Pharmacodynamic Effects of this compound from Preclinical and Clinical Studies
| Cell Type / Process | Effect of this compound | Measured Outcome / Biomarker |
|---|---|---|
| B Cells | Inhibits activation, proliferation, and plasmablast differentiation [1] | ↓ B-cell proliferation in vitro; ↓ IgG secretion [1] |
| B Cell Populations (in RA patients) | Alters differentiation and circulation [1] | ↑ Circulating mature-naive B cells; ↓ Transitional B cells [1] |
| Myeloid Cells (Macrophages) | Reduces FcγR-induced cytokine production [1] | ↓ TNF-α secretion in vitro [1] |
| Osteoclasts | Reduces bone resorption [1] | ↓ Osteoclastogenesis in vitro; ↓ Serum CTX-I (bone resorption biomarker) in patients [1] |
| Systemic Biomarkers | Modulates chemotaxis and inflammation [1] | ↓ Serum CXCL13, ↓ MIP-1β [1] |
The following diagram illustrates the primary signaling pathways inhibited by this compound and the downstream biological effects relevant to autoimmune diseases:
Diagram 1: this compound inhibits key signaling pathways in B cells and myeloid cells.
Q: What are the primary clinical trial design challenges for this compound in autoimmune diseases, and how can they be addressed?
A: The main challenges revolve around demonstrating efficacy, proving target engagement, and selecting the right patients.
Challenge 1: Selecting the Right Disease Indication
Challenge 2: Demonstrating Robust Target Engagement
Challenge 3: Differentiating from B-Cell Depletion Therapies
Q: What are the key experimental protocols for profiling this compound's binding and selectivity?
A: Comprehensive kinetic and proteome-wide profiling is critical, especially given the challenge of off-target effects within the TEC kinase family.
Protocol 1: Proteome-Wide Binding Kinetics with COOKIE-Pro Recent advancements like COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics) allow for unbiased quantification of irreversible covalent inhibitor binding across the entire proteome [6]. This method is superior to activity-based assays that require individual protein purification.
kinact) and inhibition constant (KI) for hundreds of proteins simultaneously [6].The COOKIE-Pro workflow for unbiased kinetic profiling is summarized below:
Diagram 2: COOKIE-Pro workflow for proteome-wide covalent inhibitor profiling.
Protocol 2: Monitoring Clinical Pharmacodynamic Biomarkers As used in the phase 2a RA trial, the following methodologies are recommended for clinical studies [1]:
To summarize the troubleshooting guidance:
Q: What are the known resistance mechanisms to this compound? A: While specific clinical data on this compound resistance is limited, it is a covalent Bruton's Tyrosine Kinase (BTK) inhibitor that binds irreversibly to the C481 residue [1] [2]. Therefore, resistance mechanisms are expected to mirror those of other covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib). The primary characterized mechanisms are genetic mutations in the BTK gene itself or in its immediate downstream signaling partner, PLCG2 [3] [4] [5].
Q: What are the key mutations and their functional impact? A: The table below summarizes the primary resistance mutations identified for covalent BTK inhibitors.
| Mutation | Gene | Functional Consequence | Impact on Covalent BTK Inhibitors (e.g., this compound) |
|---|---|---|---|
| C481S (most common) [5] | BTK | Converts covalent binding to reversible binding; allows ATP to compete with drug due to short plasma half-life [4] [5]. | Prevents irreversible binding, restoring BCR signaling [6]. |
| C481F/Y/R [4] | BTK | Similar to C481S, disrupts covalent bond formation [5]. | Prevents irreversible binding. |
| T474I (Gatekeeper mutation) [4] | BTK | Disrupts hydrogen bonding in catalytic domain; decreases drug binding affinity [5]. | Confers resistance to both covalent and some non-covalent inhibitors [5]. |
| L528W [4] | BTK | "Kinase-impaired" mutation; disrupts kinase function but leads to scaffolding neofunction, recruiting alternative kinases (HCK, ILK) [5]. | Re-establishes downstream signaling via BTK scaffolding function [7]. |
| R665W, S707Y, L845F [4] | PLCG2 | Gain-of-function mutations; lead to constitutive or hyper-activated BCR signaling independent of BTK control [4] [5]. | Activates downstream pathways, bypassing the need for BTK activity [3]. |
Q: How can I investigate BTK inhibitor resistance in my models? A: A combination of genetic and functional assays is recommended to identify and characterize resistance.
1. Mutation Detection
2. Functional Validation of Signaling
The following diagram illustrates the core BCR signaling pathway and how major resistance mutations lead to treatment failure.
For a quick overview, the table below summarizes key data on BTK occupancy and the critical off-target finding for this compound.
| Parameter | Findings from Literature |
|---|---|
| Clinical BTK Occupancy | Median of 83% in peripheral blood of RA patients treated with 375 mg/day this compound [1]. |
| Key Off-Target Finding | TEC kinase was found to be >10 times more potent a target for this compound than its intended target, BTK [2] [3] [4]. |
| Relevant Analytical Method | COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics) - a mass spectrometry-based method for proteome-wide kinetic profiling [2] [3]. |
Here are detailed methodologies for key experiments that can provide insights into this compound dosing and off-target effects.
This protocol is adapted from the COOKIE-Pro method, which allows for the simultaneous measurement of the inactivation rate ((k_{inact})) and the apparent affinity constant ((K_I)) across thousands of cellular proteins [3].
The following diagram illustrates the core competitive binding workflow of the COOKIE-Pro method.
This protocol is based on a clinical pharmacodynamics study in rheumatoid arthritis patients and is used to confirm target engagement in peripheral blood [1].
(1 - Unoccupied BTK / Total BTK) * 100% [1].Issue: High variability in measured BTK occupancy between replicates.
Issue: Failure to detect expected off-targets (e.g., TEC) in kinome-wide profiling.
Issue: In a high-throughput screen using a two-point COOKIE-Pro strategy, the estimated kinetic parameters are inaccurate.
To fully understand this compound's mechanism of action, it is helpful to visualize the key pathway it inhibits. The diagram below shows the B Cell Receptor (BCR) signaling pathway where BTK plays a central role.
The table below summarizes the adverse events (AEs) observed in clinical trials of spebrutinib [1].
| Toxicity Category | Specific Adverse Event | Incidence (Grade) | Notes / Management Context |
|---|---|---|---|
| Hematologic Toxicity | Neutropenia | 16% (Grade 3-4) | Monitor blood counts [1]. |
| Thrombocytopenia | 8% (Grade 3-4) | Monitor blood counts [1]. | |
| Cardiovascular Toxicity | Atrial Fibrillation | ~3.5% (All grades) | Most patients had a prior history [1]. |
| Gastrointestinal Toxicity | Diarrhea | 68% (All grades) | Most common non-hematologic AE [1]. |
| Nausea | 35% (All grades) | [1] | |
| General Disorders | Fatigue | 45% (All grades) | [1] |
| Pyrexia | 27% (All grades) | [1] | |
| Other | Cough | 27% (All grades) | [1] |
| Headache | 25% (All grades) | [1] | |
| Ecchymosis | 5.3% (All grades) | Associated with BTK inhibition of platelet signaling [1]. |
In a separate phase 2a study for rheumatoid arthritis, this compound was generally well-tolerated over a 4-week period, with treatment-emergent AEs comparable to the placebo group [2] [3]. This suggests that the toxicity profile can vary significantly between oncology and autoimmune disease indications.
The observed toxicities of this compound may be driven by its metabolic bioactivation. In vitro studies using rat liver microsomes have identified that this compound can form multiple reactive intermediates [1] [4].
The diagram below illustrates the experimental workflow for investigating these reactive metabolites.
Q1: What are the primary safety concerns we should monitor in pre-clinical studies? Beyond standard toxicology, focus on:
Q2: The toxicity profile seems similar to ibrutinib. How does this compound's specificity compare? this compound is a covalent, irreversible inhibitor that specifically targets Cys481 in BTK's ATP-binding pocket [6]. While it was designed for high specificity, off-target effects are still possible. In-silico profiling suggests potential inhibition of other kinases with a homologous cysteine residue, such as JAK3 and Tec, which could contribute to its toxicity profile [6]. This cross-reactivity within the Tec family is a common challenge for BTK inhibitors [7].
Q3: Are there specific drug-drug interaction risks during combination studies? Yes. As a class, BTK inhibitors are primarily metabolized by Cytochrome P450 3A4 (CYP3A4) [5]. Co-administration with strong CYP3A4 inducers or inhibitors will likely alter this compound's exposure and could impact both efficacy and toxicity. Furthermore, BTK inhibitors may inhibit the transport proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which could increase the plasma concentrations of co-administered drugs that are substrates for these transporters [5].
This protocol is adapted from a 2023 study that characterized this compound metabolites [1].
Objective: To identify and characterize reactive intermediates of this compound formed during in vitro metabolism.
Materials:
Methodology:
Incubation:
Sample Analysis:
Data Interpretation:
A 2023 study characterized this compound's metabolism and identified several reactive intermediates, providing a basis for understanding its potential toxicity [1].
Phase I Metabolites and Pathways: The in vitro study using rat liver microsomes identified fourteen Phase I metabolites. The primary metabolic transformations involved are [1]:
Identified Reactive Intermediates and Trapping Agents: The formation of reactive intermediates was investigated using trapping agents. The table below summarizes the adducts found [1].
| Trapping Nucleophile | Target Reactive Intermediate | Number of Adducts Identified |
|---|---|---|
| Potassium Cyanide (KCN) | Iminium ions | 4 [1] |
| Glutathione (GSH) | Iminoquinone; Michael Acceptors | 6 [1] |
| Methoxylamine | Aldehydes | 3 [1] |
Structural Alert and Proposed Bioactivation: The acrylamide moiety, which is responsible for covalently binding to the BTK target (Cys481), was also identified as a structural alert for toxicity by the DEREK software [1]. This group is involved in the formation of reactive glycidamide and aldehyde intermediates, which can react with off-target proteins [1].
Here is a detailed methodology for investigating the metabolic profile of this compound and its analogues, based on the cited study [1].
1. In Silico Prediction (Pre-screening)
2. In Vitro Microsomal Incubation and Trapping
3. LC-MS/MS Analysis for Metabolite Identification
The following diagram illustrates the key metabolic pathways and bioactivation risks associated with this compound's acrylamide moiety, integrating the in silico and in vitro workflow.
Diagram: this compound Bioactivation Pathway. The acrylamide moiety is metabolically activated into reactive intermediates, leading to trapped adducts and potential toxicity risk.
Q1: What is the primary structural liability of this compound linked to its adverse effects? The acrylamide group is the main structural alert [1]. While it enables covalent, irreversible binding to the BTK target (Cys481), this electrophilic moiety can also react non-specifically with other biological macromolecules, leading to the observed reactive intermediates and potential off-target toxicities [1] [2].
Q2: Which metabolic pathways generate reactive intermediates for this compound? The study identified that oxidation and other Phase I reactions on the molecule lead to reactive species. Specifically, the acrylamide moiety is involved in forming glycidamide and aldehyde intermediates [1]. Furthermore, other parts of the molecule can undergo oxidation to form iminium ions and iminoquinone structures, which were trapped with KCN and GSH, respectively [1].
Q3: What in vitro strategies can I use to profile reactive metabolite formation for a new analogue? The core strategy is to use trapping agents in liver microsome incubations followed by LC-MS/MS analysis [1].
Based on the available data, a logical approach to designing this compound analogues with reduced toxicity would be to modify or replace the acrylamide warhead.
The table below summarizes the basic chemical information and handling guidelines for spebrutinib.
| Property | Specification |
|---|---|
| CAS Number | 1202757-89-8 [1] |
| Molecular Formula | C₂₂H₂₂FN₅O₃ [1] |
| Molecular Weight | 423.40 g/mol [1] |
| Storage (Powder) | -20°C for long-term storage [2] |
| Storage (Solution) | -80°C; prepare working solutions fresh and use immediately [2] |
| Solubility (DMSO) | ~79 mg/mL (186.57 mM); sonication is recommended [2] |
| Solubility (Water) | < 1 mg/mL (practically insoluble) [2] |
A highly sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is available for quantifying this compound in biological matrices like human liver microsomes [3] [4]. The key parameters are outlined below.
| Parameter | Specification |
|---|---|
| Analytical Technique | LC-MS/MS |
| Linear Range | 5 - 500 ng/mL [3] [4] |
| Limit of Detection (LOD) | 0.39 ng/mL [3] [4] |
| Limit of Quantification (LOQ) | 5 ng/mL [3] |
| Intra-assay Precision | 0.71% - 4.78% (RSD) [3] [4] |
| Intra-assay Accuracy | -1.41% to 12.44% [3] [4] |
| Chromatographic Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 100 x 2.1 mm, 1.8 µm) [3] |
| Mobile Phase | Isocratic: 10 mM Ammonium Formate (pH 4.2) : Acetonitrile (60:40, v/v) [3] |
| Flow Rate | 0.15 mL/min [3] |
| Injection Volume | 2 µL [3] |
| Internal Standard (IS) | Naquotinib (NQT) [3] |
| MS Detection | ESI+; MRM: 424.0 → 370.0 (SBT), 563.0 → 463.0 (IS) [3] |
The workflow for sample preparation and analysis via this method can be visualized as follows:
Incubation of this compound with Human Liver Microsomes (HLMs) provides important insights for pharmacokinetic predictions [3] [4].
| Parameter | Value |
|---|---|
| In Vitro Half-life (t₁/₂) | 82.52 minutes [3] [4] |
| Intrinsic Clearance (CLint) | 8.4 µL/min/mg [3] [4] |
Interpretation and Implication: The relatively long half-life and low intrinsic clearance suggest that this compound is metabolized slowly by liver enzymes [3] [4]. This indicates a potential for bioaccumulation if dosing is not carefully managed, and highlights the importance of monitoring drug plasma levels and kidney function in a clinical context [3] [4].
Q1: What is the best solvent for preparing a stock solution of this compound? A: DMSO is the recommended solvent. A common stock concentration is 1 mg/mL in DMSO, which can be serially diluted with mobile phase for working solutions [3] [2].
Q2: My this compound solution needs to be used in a cell culture assay. What should I consider? A: Ensure the final concentration of DMSO in your culture medium is well-tolerated by your cells (typically ≤0.1-1.0%). Due to its low aqueous solubility, this compound may precipitate when a DMSO stock is added to aqueous buffers. Close visual inspection for cloudiness or precipitate is advised after preparation.
Q3: The LC-MS/MS method uses an isocratic elution. Can I use a gradient method instead? A: While the cited method is isocratic for speed and simplicity [3], a gradient method can be developed for potentially better peak separation, especially when analyzing complex biological samples. You would need to re-validate the method for your specific application.
Q4: Why is the metabolic stability of this compound important for my research? A: Understanding metabolic stability helps in predicting the in vivo half-life and hepatic clearance of the drug [3]. For laboratory experiments, this data is crucial for designing dosing regimens in animal studies and for interpreting results from long-term in vitro assays.
The table below summarizes the available key kinetic and profiling data for acalabrutinib and spebrutinib.
| Feature | Acalabrutinib | This compound |
|---|---|---|
| Binding Kinetics ((k_{\text{inact}}/K_I)) | Information not available in search results | Information not available in search results |
| Proteome-Wide Selectivity (COOKIE-Pro) | Not profiled | Profiled; showed a >10-fold higher potency for the off-target TEC kinase than for its intended target BTK [1]. |
| Clinical Dosing & Occupancy | 100 mg BID dosing maintains a median trough BTK occupancy of 97% in peripheral blood [2]. A QSP model predicted it maintains lower trough occupancy in lymph nodes and bone marrow compared to zanubrutinib [3]. | No longer in clinical development; no approved dosing regimen [4]. |
The data mentioned above were generated using sophisticated experimental protocols. Here are the details for the key methods cited.
The following diagram illustrates the universally accepted two-step mechanism of action for irreversible BTK inhibitors like acalabrutinib and this compound. This mechanism is crucial for understanding their prolonged pharmacodynamic effects.
The primary metric for comparing the potency of irreversible inhibitors is the second-order rate constant of covalent adduct formation, known as inactivation efficiency ((k_{\text{eff}})), which is calculated as (k_{\text{inact}}/K_I) (M⁻¹s⁻¹) [1]. A higher (k_{\text{eff}}) indicates a more potent inhibitor.
The table below summarizes the key information on this compound available from the search results.
| Aspect | Details on this compound (CC-292/AVL-292) |
|---|---|
| Drug Class | Oral, covalent, irreversible BTK inhibitor [1] [2]. |
| Key Molecular Action | Selectively and covalently binds to Cys481 residue in the BTK ATP-binding pocket, inhibiting its activity [2]. |
| Reported Clinical Efficacy in RA | In a Phase 2a study of RA patients, 41.7% (10/24) achieved ACR20 response at 4 weeks vs. 21.7% (5/23) on placebo. The study noted a trend for symptom reduction but was not statistically significant (P=0.25) due to small sample size and short duration [1]. |
| Key Pharmacodynamic Effects | • High BTK occupancy in peripheral blood (median 83%) [1]. • Significant increase in circulating mature-naive B cells and decrease in transitional B cells [1]. • Significant reduction in serum biomarkers: CXCL13, MIP-1β (B-cell chemotaxis), and CTX-I (bone resorption) [1]. | | Reported Safety Profile | In the Phase 2a RA study, treatment-emergent adverse events were comparable to the placebo group [1]. |
The primary clinical data comes from a 4-week, randomized, placebo-controlled Phase 2a mechanistic study in patients with active RA on a stable background of methotrexate [1].
The following diagram illustrates the role of BTK in immune cell signaling and how this compound exerts its effect, based on the described mechanisms [1] [2].
When interpreting the information on this compound for RA, please consider the following:
This compound is an oral, covalent small-molecule inhibitor that irreversibly binds to Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell receptor (BCR) and Fc receptor signaling pathways [1] [2] [3]. By inhibiting BTK, it affects B-cell activation, differentiation, and chemotaxis.
The following diagram illustrates the primary signaling pathway targeted by this compound and the subsequent cellular effects.
A 4-week mechanistic study in patients with rheumatoid arthritis (RA) on background methotrexate therapy provided specific data on how this compound modulates B-cell populations in humans [1] [4]. The key changes in peripheral B-cell subsets from this clinical trial are summarized below.
| B-Cell Subset / Biomarker | Change with this compound vs. Placebo | Reported P-value |
|---|---|---|
| Total CD19+ B cells | Significant increase | P < 0.05 |
| Mature-naive (CD27−CD38−IgD+) B cells | Significant increase | P < 0.05 |
| Transitional (CD27−CD38+) B cells | Significant decrease | P < 0.05 |
| Serum CXCL13 (B-cell chemokine) | Significant decrease | P < 0.05 |
| Serum MIP-1β (macrophage inflammatory protein) | Significant decrease | P < 0.05 |
| BTK Occupancy in peripheral blood | Median of 83% | Not Applicable |
Direct, head-to-head clinical trials comparing this compound to other immunosuppressants are not available in the search results. However, its effects can be contextualized by comparing its mechanism and outcomes with those of other drug classes.
| Drug / Drug Class | Primary Mechanism of Action | Key Effects on B-Cell Subsets & Immunity |
|---|---|---|
| This compound (BTK Inhibitor) | Inhibits BTK kinase activity in BCR and Fc receptor signaling [1] [3]. | Modulates B-cell activation and differentiation; increases circulating mature-naive B cells, decreases transitional B cells; reduces pathogenic chemokines [1] [4]. |
| Other BTK Inhibitors (e.g., Rilzabrutinib, Fenebrutinib) | Inhibits BTK (reversible or irreversible binding) [5] [6]. | Suppresses B-cell activation and autoantibody production; some are designed for immune-mediated diseases like ITP and MS [5] [2] [6]. |
| B-Cell Depleting Agents (e.g., Rituximab, anti-CD20) | Depletes CD20+ B cells [7] [8]. | Dramatically reduces circulating mature B cells; minimal impact on pre-B cells or plasma cells; effects last until B-cell repopulation [7]. |
| Traditional Immunosuppressants (e.g., Mycophenolate Mofetil - MMF, Azathioprine - AZA) | Inhibits purine synthesis in lymphocytes, suppressing T-cell and B-cell proliferation [8]. | Broad, non-specific reduction in lymphocyte proliferation; does not selectively target specific B-cell subsets. |
For researchers aiming to replicate or compare findings, here are the methodologies used in the pivotal this compound study and a common framework for assessing B-cell subsets.
1. Clinical Pharmacodynamics of this compound [1]
2. General Protocol for Flow Cytometry of Human B-Cell Subsets This standard technique is used to generate data like that in the this compound study.
The table below summarizes the available data on this compound and other selected BTK inhibitors for comparison.
| BTK Inhibitor | Binding Mechanism | Reported IC50 for BTK | Key Selectivity Findings | Highest Reported Development Phase |
|---|---|---|---|---|
| This compound (CC-292, AVL-292) | Covalent, Irreversible [1] | < 0.5 nM [1] | >10x more potent for TEC kinase than BTK [2] [3] | Phase II (Rheumatoid Arthritis) [1] [4] |
| Ibrutinib | Covalent, Irreversible [1] | 0.5 nM [1] | Off-target activity on EGFR, ErbB2, ITK, BLK, and TEC [1] [3] | Approved (CLL, MCL, WM, others) [5] [1] |
| Acalabrutinib (ACP-196) | Covalent, Irreversible [1] | 5.1 nM [1] | Highly selective [1] | Approved (CLL, MCL) [1] |
| Evobrutinib (M2951) | Covalent, Irreversible [1] | 9 nM [1] | Highly selective for BCR and FcγR signaling [4] | Phase III (Multiple Sclerosis) [1] |
| Fenebrutinib (GDC-0853) | Non-covalent, Reversible [4] | Information missing | High potency and selectivity [4] | Phase III (Multiple Sclerosis, SLE) [6] |
Supporting data for this compound's profile comes from advanced proteomic techniques and metabolic studies.
Proteome-Wide Binding Kinetics (COOKIE-Pro): A 2025 study used the COOKIE-Pro method to quantitatively profile covalent inhibitor binding across thousands of proteins in Ramos B-cell lymphoma cells [3]. This method measures the inactivation rate (k_inact) and the apparent affinity constant (K_I) to determine the second-order rate constant for covalent adduct formation (k_eff), which reflects a compound's overall potency and selectivity [3]. This unbiased proteome-scale approach revealed that this compound has over 10-fold higher potency for TEC kinase than for its intended target, BTK [2] [3].
Metabolic Profiling and Reactive Intermediate Screening: An in vitro metabolic study using rat liver microsomes identified numerous phase I metabolites and reactive intermediates of this compound. The study characterized 14 phase I metabolites, four cyanide adducts, six glutathione (GSH) adducts, and three methoxylamine adducts [7]. The formation of reactive intermediates like iminium ions and aldehydes suggests potential pathways for adverse drug reactions. The study also identified acrylamide as a structural alert for toxicity, which was involved in forming glycidamide and aldehyde intermediates [7].
The following diagrams illustrate the key experimental workflow and the therapeutic targeting rationale based on the search results.
Workflow for proteome-wide kinetic profiling
BTK and TEC roles in immune signaling
The available data suggests two primary considerations for the safety profile of this compound:
While direct data on spebrutinib is unavailable, the search results provide a strong framework for understanding BTK inhibitors and how they are compared, which can serve as a reference for the type of data you would need for this compound.
The table below summarizes key next-generation BTK inhibitors discussed in the search results.
| Inhibitor Name | Type | Key Molecular Feature | Primary Development Rationale | Reported Selectivity/Potency (from search results) |
|---|---|---|---|---|
| Pirtobrutinib (LOXO-305) [1] | Non-covalent (Reversible) | Binds BTK without targeting C481 [1] | Overcome resistance to covalent BTK inhibitors (e.g., C481S mutation) [1] | Inhibits both wild-type and C481S-mutant BTK; high specificity and less off-target modulation in preclinical models [1] [2] |
| Acalabrutinib [1] | Covalent (Irreversible) | Binds covalently to C481 residue [1] | Improved selectivity over ibrutinib to reduce off-target effects [1] | Higher selectivity than ibrutinib; associated with fewer cardiovascular adverse events [1] |
| Zanubrutinib [1] | Covalent (Irreversible) | Binds covalently to C481 residue [1] | Improved selectivity and bioavailability over ibrutinib [1] | Higher selectivity and bioavailability than ibrutinib; improved efficacy and safety in clinical trials [1] |
| Ibrutinib [1] | Covalent (Irreversible) | Binds covalently to C481 residue [1] | First-in-class BTK inhibitor for B-cell malignancies [1] | Known for off-target effects (e.g., cardiovascular) due to inhibition of other kinases with homologous cysteine residues [1] |
The search results describe established methodologies used for the comprehensive characterization of kinase inhibitors, which are relevant for generating the type of comparison guide you require [3] [2].
The following diagram illustrates the B-cell Receptor (BCR) signaling pathway, which is central to the mechanism of action for BTK inhibitors.
To find the specific information you need on this compound, I suggest the following steps:
The most fundamental difference lies in their molecular targets and mechanisms of action.
| Feature | Spebrutinib (Investigational BTK Inhibitor) | Conventional DMARDs (e.g., Methotrexate) |
|---|---|---|
| Primary Target | Bruton's Tyrosine Kinase (BTK) [1] [2] | Broad, non-specific immunomodulation [3] [4] |
| Mechanism | Irreversibly binds to BTK's ATP-binding site (Cys481), inhibiting B-cell receptor and Fc receptor signaling in B-cells and myeloid cells [1]. | Varies by drug; often involves blocking enzymes related to cell reproduction (e.g., methotrexate) or interfering with immune cell communication [5] [4]. |
| Specificity | Targeted/Specific [1] | Broad/Systemic [3] |
The following table summarizes the key findings from studies on this compound and the established knowledge on conventional DMARDs.
| Aspect | This compound (Data from Early-Phase Studies) | Conventional DMARDs (Established Evidence) |
|---|
| Efficacy Evidence | - Preclinical: Inhibited B-cell proliferation, cytokine production, and osteoclastogenesis in vitro [1].
To aid in the evaluation of the cited data, here are the methodologies used in the key this compound studies.
In Vitro Pharmacology (B-Cell Proliferation Assay) [1]:
Phase 2a Clinical Trial in RA (NCT01952518) [1]:
In Vitro Metabolic and Reactive Intermediate Study [6]:
The diagram below illustrates the targeted mechanism of this compound within the B-cell receptor (BCR) signaling pathway, a key player in RA pathophysiology.